8-Bromo-2-chloro-6-fluoroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-2-chloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWVYPXKPYPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731240 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-63-9 | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-chloro-6-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 8-Bromo-2-chloro-6-fluoroquinazoline
CAS Number: 953039-63-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative with significant potential in pharmaceutical research and drug development. This document details its chemical properties, a representative synthetic protocol, and its putative biological role as a kinase inhibitor, making it a valuable resource for researchers in medicinal chemistry and oncology.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 953039-63-9 | [1][2][3] |
| Molecular Formula | C₈H₃BrClFN₂ | [1][2] |
| Molecular Weight | 261.48 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Store at -20°C under an inert gas | [2] |
| Predicted [M+H]⁺ | 260.92250 | [4] |
| Predicted [M+Na]⁺ | 282.90444 | [4] |
| Predicted [M-H]⁻ | 258.90794 | [4] |
Experimental Protocols: Synthesis of this compound
Step 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid
This initial step involves the bromination of 2-amino-5-fluorobenzoic acid.
Materials and Reagents:
-
2-Amino-5-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Petroleum ether
Procedure:
-
Dissolve 2-amino-5-fluorobenzoic acid in acetic acid at room temperature.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the precipitate with petroleum ether and dry to a constant weight to yield 2-amino-3-bromo-5-fluorobenzoic acid.[5]
Step 2: Synthesis of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione
This step involves the cyclization of the substituted anthranilic acid to form the quinazoline ring system.
Materials and Reagents:
-
2-Amino-3-bromo-5-fluorobenzoic acid
-
Urea
-
Thionyl chloride
Procedure:
-
A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and an excess of urea is heated.
-
The reaction mixture is refluxed until the evolution of ammonia ceases, indicating the formation of the quinazolinone ring.
-
Alternatively, the cyclization can be achieved by reacting the starting material with chlorosulfonyl isocyanate followed by hydrolysis.
-
The crude product is cooled, and the solid is collected by filtration, washed with water, and dried.
Step 3: Chlorination to 8-Bromo-2,4-dichloro-6-fluoroquinazoline
This step involves the conversion of the quinazolinone to the dichloroquinazoline intermediate.
Materials and Reagents:
-
8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
Procedure:
-
A mixture of 8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione and phosphorus oxychloride is heated to reflux.
-
A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is filtered, washed with water, and dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.
Step 4: Selective Reduction to this compound
The final step involves the selective reduction of the 4-chloro group.
Materials and Reagents:
-
8-Bromo-2,4-dichloro-6-fluoroquinazoline
-
Zinc powder
-
Ammonium chloride
-
Ethanol
Procedure:
-
8-Bromo-2,4-dichloro-6-fluoroquinazoline is dissolved in ethanol.
-
Zinc powder and a solution of ammonium chloride are added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the zinc powder.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the final product, this compound.
Mandatory Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis and purification.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs targeting protein kinases for the treatment of cancer.[6][7] The structural features of this compound, particularly the halogenated quinazoline core, suggest its potential as a kinase inhibitor. While the specific biological target of this compound has not been definitively identified in publicly available literature, its similarity to known inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) makes these compelling putative targets.[6][8]
Putative Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Its dysregulation is a key driver in many cancers. Small molecule inhibitors that compete with ATP at the kinase domain of EGFR are effective cancer therapeutics.
Caption: Putative inhibition of the EGFR signaling pathway.
Putative Inhibition of VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels.[11][12] Inhibiting VEGFR signaling can starve tumors of the blood supply they need to grow and metastasize.
Caption: Putative inhibition of the VEGFR signaling pathway.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its structural similarity to known kinase inhibitors suggests that it may act by inhibiting key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. The synthetic route outlined in this guide, based on established chemical transformations, provides a framework for its preparation and further derivatization. This technical guide serves as a valuable resource for researchers and scientists working in drug discovery and development, providing a solid foundation for future investigations into the therapeutic potential of this and related quinazoline compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. PubChemLite - this compound (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
An In-depth Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 8-Bromo-2-chloro-6-fluoroquinazoline (CAS No. 953039-63-9). This halogenated quinazoline derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its strategic pattern of substitution allows for selective functionalization, making it a valuable intermediate for synthesizing complex molecules targeting various biological pathways. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, organic synthesis, and pharmaceutical development. It includes tabulated data, proposed experimental protocols, and visualizations of its reactivity and relevant biological pathways.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to pale yellow powder, at room temperature.[1] Its structure features a bicyclic quinazoline core with three distinct halogen substituents, each offering a handle for further chemical modification. The physicochemical properties are summarized in the table below. While experimental data for properties such as melting point and solubility are not widely published, a combination of supplier information and computational predictions provides a useful profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 953039-63-9 | [2][3][4] |
| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4][5] |
| Molecular Weight | 261.48 g/mol | [3] |
| Appearance | Pale yellow powder | [1] |
| Purity (Typical) | ≥95% - 99.4% (HPLC) | [1][4][6] |
| Melting Point | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. | |
| Storage Conditions | Store at -20°C or 2-8°C under an inert gas. | [3] |
| SMILES | FC1=CC(Br)=C2N=C(Cl)N=CC2=C1 | [7] |
| InChIKey | XTEWVYPXKPYPRE-UHFFFAOYSA-N | [2][4][5] |
| Calculated XlogP | 3.3 | [5] |
| TPSA | 25.78 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 0 |
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the appropriately substituted anthranilic acid:
-
Cyclization: Reaction of 2-amino-3-bromo-5-fluorobenzoic acid with a one-carbon synthon, such as formamide or urea, to form the quinazolinone ring system, yielding 8-bromo-6-fluoroquinazolin-4(3H)-one.
-
Chlorination: Conversion of the quinazolinone to the 2-chloroquinazoline derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or additive like N,N-dimethylaniline.
Chemical Reactivity
The utility of this compound lies in the differential reactivity of its substituents. The three distinct sites—the C2-chloro, C6-fluoro, and C8-bromo groups—can be addressed with varying degrees of selectivity.
-
C2-Position (Chloro): The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of amines, alcohols, thiols, and other nucleophiles, which is a common strategy in the synthesis of kinase inhibitors.
-
C8-Position (Bromo): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this site to introduce a wide variety of aryl, alkyl, alkynyl, and amino substituents.
-
C6-Position (Fluoro): The fluorine atom is generally the least reactive towards substitution but significantly influences the electronic properties (pKa, lipophilicity) of the molecule, which is critical for modulating drug-like properties.
Applications in Drug Discovery
This compound is primarily utilized as a key intermediate for the synthesis of biologically active molecules.[3] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly in oncology. This compound serves as a versatile starting point for creating libraries of novel compounds for structure-activity relationship (SAR) studies.
Its importance is highlighted by its use in synthesizing potential anticancer and antiviral agents.[3] The halogenated structure is particularly useful for designing inhibitors that target the ATP-binding pockets of enzymes, such as kinases.[3] For instance, related fluoroquinazoline derivatives have been investigated as potent and selective inhibitors of Aurora A kinase, a key regulator of cell division that is often overexpressed in cancers.
Biological Activity and Signaling Pathways
While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown significant biological activity. Derivatives of the closely related 8-bromo-2-chloroquinazoline scaffold have demonstrated antibacterial properties.[8]
A major area of interest is the development of kinase inhibitors for cancer therapy. The Aurora kinase family (A, B, and C) are serine/threonine kinases that play critical roles in regulating mitosis.[2][9] Aurora A kinase, in particular, is essential for centrosome maturation and the assembly of the bipolar spindle.[2][3][8] Its overexpression is linked to tumorigenesis, making it an attractive drug target.[3][8] Derivatives of this quinazoline can be designed to inhibit Aurora A, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on analogous, well-established chemical transformations for quinazoline synthesis. It has not been experimentally validated from the cited literature for this specific compound.
Step 1: Synthesis of 8-bromo-6-fluoroquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) and formamide (20 eq).
-
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of a solid.
-
Add water to the flask and stir to break up the solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 8-bromo-6-fluoroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
To a flask containing 8-bromo-6-fluoroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 10-15 eq).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours under an inert atmosphere (e.g., Nitrogen or Argon). The solid should dissolve as the reaction progresses.
-
After completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is adapted from a patent describing the reaction of the title compound with an amine nucleophile.[5]
-
To a microwave vial, add this compound (1.0 eq), an amine nucleophile (e.g., 4-aminobenzonitrile, 1.1 eq), and a suitable high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)).
-
Seal the vial and heat the reaction mixture in a microwave reactor to a high temperature (e.g., 200 °C) for a specified time (e.g., 1-5 hours).
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, the reaction mixture can be directly purified by silica gel chromatography to isolate the desired 2-amino-substituted product.
Safety and Handling
This compound is a chemical intermediate intended for research and development purposes. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Fire Safety: While not highly flammable, use standard fire extinguishers (dry chemical, CO₂, foam) in case of a fire.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctionalized core provides medicinal chemists with a versatile platform for synthesizing novel compounds, particularly kinase inhibitors for oncology. This guide has summarized its key chemical properties, outlined a practical synthetic approach, detailed its reactivity, and placed its utility in the context of modern therapeutic design, providing a foundational resource for researchers in the pharmaceutical sciences.
References
- 1. thermofisher.com [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. KR102049476B1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline
An In-depth Analysis for Researchers and Drug Development Professionals
This document provides a detailed overview of 8-Bromo-2-chloro-6-fluoroquinazoline, a halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique electronic and steric properties, making it a compound of interest for developing novel therapeutic agents. The quinazoline scaffold itself is known for its potential in creating anticancer and antiviral drugs.[1]
Molecular Structure and Physicochemical Properties
This compound is a solid compound at room temperature.[2] Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, which is substituted with three halogen atoms. The precise arrangement of these atoms is critical to its chemical reactivity and potential biological activity.
Chemical Identifiers and Properties
The key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 8-Bromo-2-chloro-6-fluoro-quinazoline; Quinazoline, 8-bromo-2-chloro-6-fluoro- | [2] |
| CAS Number | 953039-63-9 | [2][3] |
| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4] |
| Molecular Weight | 261.4782 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI | InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H | [2] |
| InChIKey | XTEWVYPXKPYPRE-UHFFFAOYSA-N | [2][3][4] |
| Canonical SMILES | C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F | [4] |
| Predicted XlogP | 3.3 | [4] |
| Purity (Commercial) | Available as 95% or 97% | [2][3] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core, followed by chlorination to yield the final product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.
-
Recrystallize from ethanol or a similar suitable solvent for purification.
Step 2: Synthesis of this compound (Final Product)
-
To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of phosphorus pentachloride (PCl₅, ~0.1 equivalents).
-
Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.
-
Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.
Potential Biological Applications & Signaling Pathways
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines have been investigated as selective kinase inhibitors.[5] For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which induced apoptosis and arrested the cell cycle in cancer cell lines.[5]
Given its structural similarity, this compound is a candidate for investigation as an inhibitor of various kinases involved in cell proliferation and survival pathways.
Hypothetical Mechanism: Kinase Inhibition
The diagram below illustrates the general mechanism by which a small molecule inhibitor, such as a quinazoline derivative, could block a signaling pathway. By competitively binding to the ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream substrate, thereby interrupting the signal cascade.
Caption: Conceptual diagram of competitive kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.
-
Reagents and Materials : Target kinase enzyme, appropriate substrate peptide, ATP, assay buffer, this compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ or similar).
-
Procedure : a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the Km value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of phosphorylated substrate. h. Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. H66128.03 [thermofisher.com]
- 4. PubChemLite - this compound (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted and Expected Spectral Data
Due to the absence of published experimental spectra for 8-bromo-2-chloro-6-fluoroquinazoline, the following sections detail the anticipated spectral characteristics. These predictions are based on the known effects of the substituents (bromo, chloro, and fluoro groups) on the quinazoline core.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from public databases.
Table 1: Predicted Mass Spectrometry Data for C₈H₃BrClFN₂
| Adduct | Predicted m/z |
| [M+H]⁺ | 260.92250 |
| [M+Na]⁺ | 282.90444 |
| [M-H]⁻ | 258.90794 |
| [M+NH₄]⁺ | 277.94904 |
| [M+K]⁺ | 298.87838 |
| [M]⁺ | 259.91467 |
| [M]⁻ | 259.91577 |
Data sourced from PubChem.[1]
The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which can be used for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the quinazoline ring. The number of signals, their chemical shifts, and splitting patterns will be influenced by the electron-withdrawing effects of the halogen substituents.
Table 2: Expected ¹H NMR Spectral Data
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-5 | ~ 8.0 - 8.3 | d | ~ 2-3 |
| H-7 | ~ 7.8 - 8.1 | d | ~ 8-9 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached halogens.
Table 3: Expected ¹³C NMR Spectral Data
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 | ~ 155 - 160 |
| C-4 | ~ 150 - 155 |
| C-4a | ~ 120 - 125 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 160 - 165 (d) |
| C-7 | ~ 115 - 120 (d) |
| C-8 | ~ 110 - 115 |
| C-8a | ~ 145 - 150 |
Note: The signals for C-6 and C-7 are expected to be doublets due to coupling with the fluorine atom. These are estimated values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds, as well as C-halogen bonds.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch | 1600 - 1650 |
| C=C stretch | 1450 - 1600 |
| C-F stretch | 1000 - 1300 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could involve the cyclization of a substituted anthranilic acid derivative followed by chlorination.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocols
-
A mixture of 2-amino-3-bromo-5-fluorobenzoic acid and urea is heated at a high temperature (e.g., 180-200 °C) for several hours.
-
The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to dissolve the product.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 8-bromo-6-fluoroquinazolin-2,4(1H,3H)-dione.
-
8-Bromo-6-fluoroquinazolin-2,4(1H,3H)-dione is refluxed with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for several hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a dilute sodium bicarbonate solution, then dried to give 8-bromo-2,4-dichloro-6-fluoroquinazoline.
-
The 8-bromo-2,4-dichloro-6-fluoroquinazoline is subjected to a selective reduction to remove the chlorine atom at the 4-position. This can be achieved using various reducing agents, such as zinc dust in the presence of an acid or catalytic hydrogenation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration and extraction.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectral Analysis Workflow
The following diagram illustrates a general workflow for the spectral characterization of the synthesized compound.
Caption: General workflow for the spectral analysis of a synthesized compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound, a compound of interest in medicinal chemistry. While experimental data is currently limited in the public domain, the predicted data and proposed synthetic and analytical workflows presented here offer a valuable resource for researchers working with this and related quinazoline derivatives. The information provided can aid in the design of synthetic strategies and the interpretation of future experimental results.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-chloro-6-fluoroquinazoline, a key intermediate in pharmaceutical research.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and a contextual understanding of its biological significance.
Core Physicochemical Properties
This compound is a halogenated quinazoline derivative.[2] The presence of bromo, chloro, and fluoro substituents on the quinazoline core makes it a versatile building block in medicinal chemistry.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrClFN₂ | [2][3][4] |
| Molecular Weight | 261.48 g/mol | [1][2] |
| CAS Number | 953039-63-9 | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically available at 95% or 97% | [2][5] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| Storage Conditions | Store at -20°C under an inert gas | [1] |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to this compound likely involves a multi-step process starting from a substituted aniline. A general approach is outlined below, based on common reactions in quinazoline chemistry.
Experimental Workflow for a Proposed Synthesis
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C8H3BrClFN2) [pubchemlite.lcsb.uni.lu]
- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: Solubility Profile of 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer and antiviral drugs. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, detailed experimental protocols for its empirical determination, and a discussion of its potential role in relevant signaling pathways.
Physicochemical Properties and Predicted Solubility Profile
Due to the absence of publicly available experimental data, the solubility profile of this compound is primarily based on computational predictions for the compound and its close structural analogs. The predicted lipophilicity (XlogP) suggests that the compound is poorly soluble in aqueous media.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₃BrClFN₂ | The presence of multiple halogens (Bromine, Chlorine, Fluorine) significantly influences the electronic properties and lipophilicity of the molecule. |
| Molecular Weight | 261.48 g/mol | A moderate molecular weight, typical for small molecule drug candidates. |
| XlogP | 3.3[1] | The XlogP is a calculated measure of lipophilicity (logarithm of the octanol/water partition coefficient). A value of 3.3 indicates a high degree of lipophilicity, which generally correlates with low aqueous solubility. For comparison, a regioisomer, 7-Bromo-2-chloro-6-fluoroquinazoline, has a predicted LogP of 3.1848, further supporting the expectation of poor aqueous solubility for this class of compounds.[2] |
| Predicted pKa | Not available | The pKa values of quinazoline derivatives can be complex due to the presence of two nitrogen atoms in the pyrimidine ring. Computational methods can be employed to predict the pKa, which is crucial for understanding the pH-dependent solubility of the compound. |
| Predicted LogS | Not available | LogS, the logarithm of the aqueous solubility, can be estimated using various computational models. Given the high XlogP, the LogS value is expected to be low, indicating poor intrinsic solubility in water. |
| Expected Solubility | Low in Aqueous Solutions, Higher in Organic Solvents | Based on its high lipophilicity, this compound is expected to have low solubility in water and aqueous buffers. It is anticipated to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Quinazoline compounds, in general, are often soluble in alkali solutions and sometimes in concentrated acids.[3] |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires rigorous experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility.
Thermodynamic Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid powder, >95% purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration of dissolved this compound.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm)
-
Column Temperature: 30°C
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Determine the peak area corresponding to the compound.
-
-
Concentration Calculation:
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the original solubility by accounting for the dilution factor.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.
Experimental workflow for solubility determination.
Potential Role in Signaling Pathways
Quinazoline derivatives are well-established as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases. While the specific biological targets of this compound have not been reported, its structural features suggest it could act as an intermediate in the synthesis of or as a direct inhibitor of kinases such as the Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway.
EGFR and PI3K/Akt/mTOR Signaling Pathways
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, including the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers. Quinazoline-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activity and downstream signaling.
The following diagram illustrates the potential mechanism of action of a quinazoline-based inhibitor targeting the EGFR and PI3K/Akt/mTOR signaling pathways.
Quinazoline derivative inhibiting EGFR signaling.
Conclusion
This compound is a lipophilic molecule with predicted poor aqueous solubility. This technical guide outlines the theoretical basis for this prediction and provides detailed, actionable protocols for its experimental determination using the shake-flask method coupled with HPLC-UV or UV-Vis analysis. Understanding the solubility profile is a cornerstone for the rational design and development of novel therapeutics based on this promising scaffold. Further investigation into its biological activity, particularly as a kinase inhibitor, is warranted based on the established roles of quinazoline derivatives in modulating key cellular signaling pathways.
References
8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by trained professionals in a well-equipped and ventilated environment.
Introduction
8-Bromo-2-chloro-6-fluoroquinazoline is a halogenated quinazoline derivative.[1] Quinazoline scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2][3] As with many halogenated heterocyclic compounds, this compound requires careful handling due to its potential hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, compiled from safety data sheets and general knowledge of related chemical structures.
Hazard Identification and Classification
Signal Word: Warning[4]
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictograms:
Caption: GHS Hazard Pictogram: Exclamation Mark.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Due to the presence of halogen atoms, thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
Toxicological Information
Specific toxicological data, such as LD50 values for this compound, are not available in the reviewed literature. However, based on the hazard statements, the compound is known to be an irritant. For many quinoline derivatives, toxicity can vary, with some being classified as low-toxicity.[5] It is prudent to handle this compound as potentially toxic.
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation. |
| Skin Contact | Causes skin irritation. |
| Eye Contact | Causes serious eye irritation. |
| Ingestion | Unknown, but should be considered harmful. |
First-Aid Measures
| Exposure Scenario | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | Do not use a heavy stream of water as it may spread the fire. |
| Specific Hazards | Thermal decomposition can produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride. |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and eye protection. Avoid dust formation and inhalation of dust or vapors. |
| Environmental Precautions | Prevent the material from entering drains or waterways. |
| Containment and Cleanup | For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading. Collect the material and place it in a designated container for disposal. |
Handling and Storage
| Action | Procedure |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Exposure Controls and Personal Protective Equipment
| Control Measure | Specification |
| Engineering Controls | Work should be performed in a well-ventilated area, preferably a certified chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn. |
Stability and Reactivity
| Aspect | Information |
| Reactivity | Halogenated quinazolines can undergo various chemical reactions, particularly at the halogenated positions.[6] |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | Incompatible materials, heat, and moisture. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, hydrogen fluoride. |
Disposal Considerations
Dispose of waste in accordance with local, regional, and national regulations. As a halogenated organic compound, it should be treated as hazardous waste.[7] Incineration at high temperatures is a common disposal method for such compounds to prevent the formation of toxic byproducts like dioxins and furans.[8]
Experimental Protocols Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting.
References
- 1. This compound [myskinrecipes.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-BroMo-2-chloro-6-fluoro-quinazoline - Safety Data Sheet [chemicalbook.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. mdpi.com [mdpi.com]
- 7. bucknell.edu [bucknell.edu]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide for Drug Discovery Intermediates
For Immediate Release
A Deep Dive into the Synthetic Versatility and Mechanism of Action of a Key Quinazoline Intermediate
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core functionalities of 8-bromo-2-chloro-6-fluoroquinazoline. This halogenated quinazoline is a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. Its strategic importance lies in the differential reactivity of its halogen substituents, which allows for selective and sequential chemical modifications, thereby providing a robust scaffold for creating diverse compound libraries.
The quinazoline core is a well-established pharmacophore in numerous FDA-approved drugs, and the specific substitution pattern of this compound makes it a versatile building block for novel drug candidates.[1] This guide will elucidate its mechanism of action as a chemical intermediate, provide detailed experimental protocols for its key reactions, and present quantitative data to inform synthetic strategies.
Core Reactivity and Mechanism of Action as an Intermediate
The "mechanism of action" of this compound in a synthetic context is defined by the distinct reactivity of its two halogen atoms: the bromine at position C8 and the chlorine at position C2. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential and regioselective modifications.
1. Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The chlorine atom at the C2 position of the quinazoline ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. Consequently, the C2-chloro group can be readily displaced by a variety of nucleophiles, most notably amines, to form 2-aminoquinazoline derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors, where the 2-anilinoquinazoline moiety is a common feature for ATP-competitive inhibition.
2. Palladium-Catalyzed Cross-Coupling at the C8 Position: The bromine atom at the C8 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The general reactivity trend for aryl halides in these reactions (I > Br > Cl) allows for the selective functionalization of the C8-bromo position while leaving the C2-chloro group intact under appropriate conditions. This sequential functionalization is a powerful strategy for building molecular complexity.
This dual reactivity allows for a logical and controlled synthetic workflow, which is visualized below.
Logical Synthesis Workflow
The differential reactivity of the halogen atoms on the this compound scaffold allows for a strategic, sequential approach to the synthesis of complex molecules. Typically, the more reactive C8-bromo position is addressed first via palladium-catalyzed cross-coupling, followed by nucleophilic aromatic substitution at the C2-chloro position.
Experimental Protocols
The following are detailed experimental protocols derived from patent literature for key transformations involving this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from its corresponding quinazolin-2-ol precursor.
Reaction Scheme: 8-bromo-6-fluoroquinazolin-2-ol → this compound
Procedure: A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride is heated to 110°C in an oil bath. The reaction is monitored by LCMS and is typically complete within 1 hour, during which the suspension turns into a brown solution. After completion, the phosphorus oxychloride is removed by concentration under reduced pressure. The resulting residue is carefully mixed with ice water, and the pH is adjusted to 7 by the addition of sodium bicarbonate. The aqueous mixture is then extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield this compound.[2]
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol details the displacement of the C2-chloro group with an aromatic amine, a common step in the synthesis of kinase inhibitors.
Reaction Scheme: this compound + 4-aminobenzonitrile → 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile
Procedure: A mixture of this compound (500 mg, 1.91 mmol) and 4-aminobenzonitrile (250 mg, 2.12 mmol) in dry N-methylpyrrolidone is heated in a microwave reactor at 200°C for 5 hours.[3][4] After cooling to room temperature, the reaction mixture is purified by silica gel chromatography (gradient from 5-50% ethyl acetate in iso-hexanes) to afford the desired product.[3][4]
Alternatively, for a similar transformation with 4-aminobenzensulfonamide, a 0.4M suspension of this compound in isopropanol is treated with one equivalent of 4-aminobenzensulfonamide.[5] The reaction mixture is heated to 120°C in an oil bath for 2 days.[5] Upon completion, ethyl acetate is added, and the resulting suspension is stirred at room temperature for 30 minutes and then filtered. The filter cake is rinsed with hexane and dried to yield the product.[5]
Protocol 3: Suzuki-Miyaura Coupling Reaction
This protocol describes the palladium-catalyzed C-C bond formation at the C8-bromo position.
Reaction Scheme: this compound + (E)-3-(3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylonitrile → (E)-3-(4-(2-chloro-6-fluoroquinazolin-8-yl)-3,5-dimethylphenyl)acrylonitrile
Procedure: A mixture of this compound (100 mg, 0.38 mmol), the boronic acid ester partner (100 mg, 0.35 mmol), 1,1'-bis(di-tert-butylphosphino)ferrocene palladium dichloride (50 mg, 0.08 mmol), and potassium phosphate tribasic monohydrate (200 mg, 0.77 mmol) in N,N-dimethylformamide (3 mL) and water (0.3 mL) is heated under an argon atmosphere at 80°C for 30 minutes. The reaction mixture is then evaporated to dryness, and the residue is purified by silica gel chromatography (gradient from 0-100% ethyl acetate in iso-hexanes) to yield the coupled product.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the experimental protocols described above.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Product |
| Chlorination | 8-bromo-6-fluoroquinazolin-2-ol | POCl₃ | Neat | 110°C | 1 h | This compound |
| SNAr | This compound, 4-aminobenzonitrile | - | NMP | 200°C | 5 h (MW) | 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzonitrile |
| SNAr | This compound, 4-aminobenzensulfonamide | - | Isopropanol | 120°C | 2 days | 4-((8-bromo-6-fluoroquinazolin-2-yl)amino)benzensulfonamide |
| Suzuki Coupling | This compound, Arylboronic acid ester | Pd(dppf)Cl₂, K₃PO₄·H₂O | DMF/H₂O | 80°C | 30 min | 8-Aryl-2-chloro-6-fluoroquinazoline |
Application in Kinase Inhibitor Synthesis
The derivatives of this compound are frequently developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. For instance, the PI3K/Akt/PDK1 pathway is often hyperactivated in various cancers, promoting cell proliferation and survival. The quinazoline derivatives synthesized from this intermediate can act as ATP-competitive inhibitors, blocking the signaling cascade and inducing apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly for drug discovery applications. Its utility is rooted in the differential reactivity of its bromine and chlorine substituents, which allows for a strategic and sequential approach to molecular construction. The experimental protocols and data presented in this guide provide a solid foundation for researchers to leverage this powerful building block in the development of novel therapeutics.
References
- 1. chemscene.com [chemscene.com]
- 2. CA2648529A1 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
- 3. KR102049476B1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 4. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 5. WO2007117607A2 - Quinazolines for pdk1 inhibition - Google Patents [patents.google.com]
Spectroscopic Analysis of 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-bromo-2-chloro-6-fluoroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide presents a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It outlines the theoretical underpinnings and provides detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a quinazoline core. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline scaffold makes it a versatile intermediate in the synthesis of various biologically active molecules. The quinazoline core itself is a key pharmacophore found in a number of approved drugs, exhibiting a wide range of therapeutic activities. A thorough understanding of the spectroscopic properties of this molecule is crucial for its identification, purity assessment, and structural elucidation in research and development settings.
This guide details the expected spectroscopic characteristics of this compound and provides standardized protocols for obtaining high-quality analytical data.
Molecular Structure and Predicted Spectroscopic Data
The molecular structure of this compound is presented below, with the IUPAC numbering convention for the quinazoline ring system.
Chemical Structure:
Caption: Molecular structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1. These predictions are based on the analysis of similar quinazoline derivatives and the known effects of halogen substituents on aromatic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | ~155.0 |
| C4 | - | ~150.0 |
| C4a | - | ~125.0 |
| H5 | ~8.0 (d) | ~120.0 |
| C6 | - | ~160.0 (d, ¹JCF ≈ 250 Hz) |
| H7 | ~7.8 (dd) | ~115.0 (d, ²JCF ≈ 25 Hz) |
| C8 | - | ~110.0 |
| C8a | - | ~148.0 |
| H-Aromatic | ~7.9 (s) | - |
Note: Predicted values. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet. Coupling constants (J) are approximate.
Predicted FT-IR Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized in Table 2.
Table 2: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Quinazoline) | 1620 - 1580 |
| C=C Stretch (Aromatic) | 1580 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The key predicted mass-to-charge ratios (m/z) for this compound are presented in Table 3. A crucial feature will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 260 | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion.[1] |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 262 | The relative intensities of the M, M+2, and M+4 peaks will be indicative of the presence of one bromine and one chlorine atom.[1] |
| [M+4]⁺ (for ⁸¹Br, ³⁷Cl) | 264 |
Predicted UV-Vis Spectroscopic Data
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For quinazoline derivatives, two main absorption bands are typically observed.[2] The predicted absorption maxima (λ_max) for this compound in a non-polar solvent are given in Table 4.
Table 4: Predicted UV-Vis Data for this compound
| Transition | Predicted λ_max (nm) |
| π → π | ~240 - 300 |
| n → π | ~310 - 425 |
Experimental Protocols
The following sections provide detailed, adaptable protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the NMR tube into the spectrometer.
-
Perform tuning and shimming of the magnetic field to ensure homogeneity.
-
Set up the acquisition parameters, including the pulse sequence (e.g., a standard 30° pulse for ¹H), spectral width, number of scans, and relaxation delay.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative ratios of the protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: General workflow for FT-IR spectroscopic analysis.
Methodology:
-
Sample Preparation (Thin Solid Film Method): [3]
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as methylene chloride.
-
Place a drop of the resulting solution onto a clean, dry infrared-transparent salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Instrumentation and Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the clean, empty sample compartment.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (MS)
Caption: General workflow for Mass Spectrometric analysis.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the solution to a final concentration appropriate for the instrument, typically in the range of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a non-volatile solid, this is often done using a direct insertion probe or by interfacing with a liquid chromatograph (LC-MS).
-
Ionize the sample. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds.[4]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected.
-
-
Data Processing:
-
The instrument software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of related structures, offering a reliable starting point for researchers. The detailed experimental protocols provide a framework for obtaining high-quality analytical data, which is essential for the successful synthesis, characterization, and application of this and other novel chemical entities in the field of drug discovery and development. It is recommended that researchers obtaining experimental data for this compound contribute their findings to public databases to enrich the collective knowledge base.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive derivatives from the versatile building block, 8-Bromo-2-chloro-6-fluoroquinazoline. This scaffold is a key intermediate in the development of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling. The following sections detail the synthetic methodologies, present quantitative data for representative compounds, and visualize the relevant biological pathways.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The specific substitution pattern of this compound offers three reactive sites for diversification, allowing for the strategic synthesis of a wide array of derivatives. The bromine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The chlorine at the 2-position is susceptible to nucleophilic substitution, most notably by amines (Buchwald-Hartwig amination), and the fluorine at the 6-position can modulate the compound's physicochemical properties and biological activity. These characteristics make this compound a valuable starting material for the generation of libraries of potential drug candidates.
Synthetic Protocols and Experimental Data
This section outlines detailed experimental procedures for the synthesis of key derivatives from this compound. The primary reactions highlighted are the Buchwald-Hartwig amination for the introduction of substituted anilines at the 2-position and the Suzuki-Miyaura coupling for the arylation at the 8-position.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(Anilino)-8-bromo-6-fluoroquinazolines
This protocol describes the palladium-catalyzed amination of this compound with various anilines to yield 2-(anilino) derivatives, which are common pharmacophores in kinase inhibitors.
General Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand such as Xantphos (0.1 mmol).
-
Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 mmol) or sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a dry, degassed solvent such as 1,4-dioxane or toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(anilino)-8-bromo-6-fluoroquinazoline derivative.
Table 1: Representative 2-(Anilino) Derivatives and their Anticancer Activity
| Compound ID | R Group (at 2-position) | Yield (%) | Characterization Data (¹H NMR, MS) | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) |
| 1a | -NH-Ph | 85 | ¹H NMR (400 MHz, DMSO-d₆): δ 9.95 (s, 1H), 8.81 (s, 1H), 8.01 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 2.8 Hz, 1H), 7.75 (dd, J = 8.8, 2.8 Hz, 1H), 7.41 (t, J = 8.0 Hz, 2H), 7.15 (t, J = 7.6 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₉BrFN₃, 318.0; found 318.1. | EGFR | 3.2 | HepG2 | 8.3 |
| 1b | -NH-(4-OCH₃)Ph | 82 | ¹H NMR (400 MHz, DMSO-d₆): δ 9.78 (s, 1H), 8.75 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.79 (d, J = 2.8 Hz, 1H), 7.71 (dd, J = 8.8, 2.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₅H₁₁BrFN₃O, 348.0; found 348.1. | EGFR | 10 | MCF-7 | 5.22 |
| 1c | -NH-(3-Br)Ph | 78 | ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H), 8.89 (s, 1H), 8.25 (t, J = 2.0 Hz, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 2.8 Hz, 1H), 7.79 (dd, J = 8.8, 2.8 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 7.35 (ddd, J = 8.0, 2.0, 1.2 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₈Br₂FN₃, 395.9; found 396.0. | Aurora A | 16% inhibition @ 10 µM | SNB-75 | - |
Note: Yields and characterization data are representative and may vary based on specific reaction conditions and aniline derivatives used. Biological activity data is compiled from various sources for structurally similar compounds.[1][2][3]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-chloro-6-fluoroquinazolines
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids to introduce aryl groups at the 8-position.
General Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of a suitable solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol) or sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-chloro-6-fluoroquinazoline.
Table 2: Representative 8-Aryl Derivatives and their Anticancer Activity
| Compound ID | R' Group (at 8-position) | Yield (%) | Characterization Data (¹H NMR, MS) | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) |
| 2a | Phenyl | 90 | ¹H NMR (400 MHz, CDCl₃): δ 9.15 (s, 1H), 8.05 (dd, J = 8.8, 2.8 Hz, 1H), 7.85-7.78 (m, 2H), 7.65-7.55 (m, 4H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₈ClFN₂, 259.0; found 259.1. | VEGFR-2 | 80 | B16 | - |
| 2b | 4-Fluorophenyl | 88 | ¹H NMR (400 MHz, CDCl₃): δ 9.14 (s, 1H), 8.03 (dd, J = 8.8, 2.8 Hz, 1H), 7.80-7.72 (m, 2H), 7.60 (dd, J = 8.8, 2.8 Hz, 1H), 7.25-7.18 (m, 2H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₄H₇F₂ClN₂, 277.0; found 277.1. | VEGFR-2 | - | HCT-116 | 6.80 |
| 2c | Thiophen-2-yl | 85 | ¹H NMR (400 MHz, CDCl₃): δ 9.18 (s, 1H), 8.10 (dd, J = 8.8, 2.8 Hz, 1H), 7.75 (dd, J = 3.6, 1.2 Hz, 1H), 7.68 (dd, J = 8.8, 2.8 Hz, 1H), 7.55 (dd, J = 5.2, 1.2 Hz, 1H), 7.20 (dd, J = 5.2, 3.6 Hz, 1H). MS (ESI) m/z: [M+H]⁺ calcd for C₁₂H₆BrFN₂S, 265.0; found 265.0. | - | - | - |
Note: Yields and characterization data are representative and may vary based on specific reaction conditions and boronic acids used. Biological activity data is compiled from various sources for structurally similar compounds.[1]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of derivatives from this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for Suzuki-Miyaura coupling.
Biological Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in cancer progression, such as the EGFR and VEGFR-2 pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature of many cancers.
Caption: Simplified EGFR signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF ligands triggers signaling cascades that lead to endothelial cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel kinase inhibitors targeting critical cancer-related signaling pathways. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or triflates and a wide range of amine coupling partners. The quinazoline scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. 8-Bromo-2-chloro-6-fluoroquinazoline is a key intermediate in the synthesis of such bioactive molecules, offering two distinct reactive sites for sequential functionalization.[1]
Due to the differential reactivity of aryl bromides and chlorides in palladium-catalyzed couplings (typically, C-Br bonds are more reactive than C-Cl bonds), the Buchwald-Hartwig amination of this compound can be performed selectively at the C-8 position. This allows for the introduction of an amino substituent at this position while retaining the chloro group at C-2 for subsequent transformations. This application note provides an overview of the reaction, recommended starting conditions, and a general protocol for the selective Buchwald-Hartwig amination at the C-8 position of this compound, based on established procedures for analogous dihaloheterocycles.[2]
Reaction Principle and Selectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (in this case, the C-Br bond of this compound) adds to the Pd(0) catalyst to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
The selectivity for the amination at the C-8 bromine over the C-2 chlorine is primarily due to the greater reactivity of the C-Br bond in the oxidative addition step. By carefully controlling the reaction conditions, such as temperature and reaction time, high selectivity for the mono-aminated product can be achieved.
Data Presentation: Recommended Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the selective amination of this compound, the following conditions, adapted from protocols for similar substrates, are recommended as a starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol% loading. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Strong, non-nucleophilic bases are commonly employed. The choice of base can influence the reaction rate and functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-110 °C | The reaction temperature will depend on the reactivity of the amine and the specific catalyst system used. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining the catalytic activity of the palladium complex. |
Experimental Protocols
The following is a general protocol for the selective Buchwald-Hartwig amination of this compound at the C-8 position. This protocol should be adapted and optimized for specific amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-amino-2-chloro-6-fluoroquinazoline derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of potent kinase inhibitors utilizing 8-Bromo-2-chloro-6-fluoroquinazoline as a key starting material. The methodologies described herein are essential for the development of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers two distinct reactive sites for functionalization: the chloro group at the 2-position, which is susceptible to nucleophilic substitution, and the bromo group at the 8-position, which is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
These synthesized inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.
Synthetic Workflow
The general strategy for synthesizing kinase inhibitors from this compound involves a two-step process. The first step is a nucleophilic aromatic substitution (SNA_r_) at the C2 position, typically with a substituted aniline. This is followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, at the C8 position to introduce further diversity.
Experimental Protocols
Protocol 1: Synthesis of 4-(3-ethynylphenylamino)-8-bromo-6-fluoroquinazoline
This protocol details the nucleophilic aromatic substitution at the C2 position.
Materials:
-
This compound
-
3-Ethynylaniline
-
Isopropanol
-
Hydrochloric acid (4 M in dioxane)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).
-
Add a catalytic amount of 4 M HCl in dioxane.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield the desired product.
Protocol 2: Suzuki Coupling for C8-Arylation
This protocol describes the diversification at the C8 position using a Suzuki coupling reaction.
Materials:
-
4-(3-Ethynylphenylamino)-8-bromo-6-fluoroquinazoline (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
-
Stir bar
-
Schlenk flask
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine 4-(3-ethynylphenylamino)-8-bromo-6-fluoroquinazoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from the 8-bromo-6-fluoroquinazoline scaffold.
| Compound ID | R1 (at C2) | R2 (at C8) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 1 | 3-Ethynylanilino | Phenyl | 5.2 | 15.8 |
| 2 | 3-Chloro-4-fluoroanilino | 4-Methoxyphenyl | 2.1 | 10.5 |
| 3 | 3-Ethynylanilino | 2-Thienyl | 8.9 | 22.1 |
| 4 | 3-Chloro-4-fluoroanilino | Pyridin-3-yl | 3.5 | 12.3 |
Targeted Signaling Pathways
The synthesized quinazoline derivatives are designed to inhibit the ATP-binding site of tyrosine kinases, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
VEGFR-2 Signaling Pathway
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of potent kinase inhibitors. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies. The ability to systematically modify the core structure allows for the optimization of biological activity and the exploration of new chemical space in the ongoing effort to combat cancer and other diseases driven by aberrant kinase signaling.
Application Notes and Protocols for 8-Bromo-2-chloro-6-fluoroquinazoline in Antibacterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the urgent development of novel antibacterial agents. The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Halogenation of the quinazoline core, particularly at positions 6 and 8, has been shown to enhance antimicrobial efficacy. 8-Bromo-2-chloro-6-fluoroquinazoline is a key starting material for the synthesis of a new generation of quinazoline-based antibacterial agents. Its di-halogenated structure offers two distinct reactive sites, enabling sequential and site-selective functionalization through modern cross-coupling methodologies to generate diverse molecular architectures for antibacterial screening.
Application of this compound
This compound serves as a versatile building block for synthesizing novel N,8-disubstituted quinazolin-2-amine derivatives. The synthetic strategy typically involves a two-step process utilizing palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: The bromine atom at the C-8 position is selectively displaced by an aryl or heteroaryl group using a suitable boronic acid or ester. This reaction is generally carried out under palladium catalysis.
-
Buchwald-Hartwig Amination: The chlorine atom at the C-2 position is subsequently substituted with a desired amine, often a complex aniline derivative, to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Recent research has focused on the synthesis of novel quinazoline derivatives from this scaffold, which have shown significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, as well as Gram-positive bacteria like Staphylococcus aureus[1]. While specific minimum inhibitory concentration (MIC) values for these compounds are not publicly available at the time of this report, the qualitative results from screening assays indicate their potential as promising leads for new antibacterial therapeutics[1].
Key Synthesized Antibacterial Agents
Based on the available literature, the following compounds have been synthesized from this compound and have demonstrated notable antibacterial potential[2][3]:
-
Compound 4a: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(thiophen-2-yl)quinazolin-2-amine
-
Compound 4b: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine
-
Compound 4c: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-benzo[b]thien-2-ylquinazolin-2-amine
-
Compound 4d: N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-phenylquinazolin-2-amine
Quantitative Data Summary
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data (e.g., MIC or zone of inhibition values) for the antibacterial activity of derivatives synthesized from this compound. The available information describes the antibacterial activity in qualitative terms, such as "significant activity"[1]. The table below is provided as a template for researchers to populate as data becomes available.
| Compound ID | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 4a | Escherichia coli | Data Not Available | Data Not Available | [2][3] |
| Staphylococcus aureus | Data Not Available | Data Not Available | [2][3] | |
| 4b | Escherichia coli | Data Not Available | Data Not Available | [2][3] |
| Staphylococcus aureus | Data Not Available | Data Not Available | [2][3] | |
| 4c | Escherichia coli | Data Not Available | Data Not Available | [2][3] |
| Staphylococcus aureus | Data Not Available | Data Not Available | [2][3] | |
| 4d | Escherichia coli | Data Not Available | Data Not Available | [2][3] |
| Staphylococcus aureus | Data Not Available | Data Not Available | [2][3] |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations and biological assays, based on standard methodologies for quinazoline chemistry and antimicrobial testing. Researchers should optimize these protocols for their specific substrates and experimental conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C-8 Position
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/water mixture and an aqueous solution of Na₂CO₃ (2.0 equivalents).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-aryl/heteroaryl-2-chloro-6-fluoroquinazoline intermediate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-2 Position
This protocol outlines the palladium-catalyzed amination of the 2-chloroquinazoline intermediate with a primary or secondary amine.
Materials:
-
8-Aryl/heteroaryl-2-chloro-6-fluoroquinazoline (from Protocol 1)
-
Desired amine (e.g., N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amine) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a sealable reaction tube, combine the 8-aryl/heteroaryl-2-chloro-6-fluoroquinazoline (1.0 equivalent), the amine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 18-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N,8-disubstituted quinazolin-2-amine derivative.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is for determining the antibacterial efficacy of the synthesized compounds.
Materials:
-
Synthesized quinazoline derivatives
-
Bacterial strains (E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions in CAMHB to achieve a range of test concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Synthetic workflow for novel antibacterial agents.
Caption: Logical flow from synthesis to biological evaluation.
References
Application Notes and Protocols: 8-Bromo-2-chloro-6-fluoroquinazoline as a Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-2-chloro-6-fluoroquinazoline is a versatile, halogenated heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its quinazoline core is a well-established scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents. The strategic placement of bromine, chlorine, and fluorine atoms on the quinazoline ring offers multiple reactive sites for functionalization, making it an invaluable tool for the development of novel drug candidates.[1] The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modifications, such as palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This building block is particularly prominent in the synthesis of kinase inhibitors for cancer therapy, as well as compounds with potential antiviral and antimicrobial properties.[1][3]
Applications in Bioactive Molecule Synthesis
The unique structural features of this compound make it a sought-after starting material for the synthesis of targeted therapeutics. The bromine atom at the 8-position and the chlorine atom at the 2-position can be selectively functionalized, often through cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents and build molecular diversity.[3] This allows for the fine-tuning of the pharmacological properties of the resulting compounds.
Case Study: Kinase Inhibitors
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its structural analogs are prominently featured in the development of potent kinase inhibitors. For instance, quinazoline derivatives bearing a halogen at the 8-position and various substituents at the 2- and 4-positions have been successfully synthesized and evaluated as inhibitors of kinases like Aurora A.[4] These kinases are crucial regulators of cell division, and their dysregulation is a hallmark of many cancers. Inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for anticancer drug development.[4]
A notable example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent and selective Aurora A kinase inhibitor.[4] This compound demonstrated significant biological activity, including the induction of cell cycle arrest at the G1 phase and apoptosis in cancer cell lines.[4] The synthesis of such molecules highlights the utility of halogenated quinazoline scaffolds in generating targeted anticancer agents.
Antimicrobial Applications
Derivatives of the closely related 8-bromo-2-chloroquinazoline have been synthesized and screened for their antibacterial activity.[5] Through palladium-catalyzed cross-coupling reactions, various aryl and heteroaryl moieties have been introduced at the 8-position, leading to the discovery of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[5] This underscores the potential of this compound as a scaffold for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Data Presentation: Biological Activity of a Representative Quinazoline-Based Kinase Inhibitor
The following table summarizes the biological data for a representative quinazoline-based Aurora A kinase inhibitor, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which showcases the potential of molecules derived from similar building blocks.[4]
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity (IC50, µM) | Cell Cycle Effect |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly stated, but showed high inhibitory activity | MCF-7 (Breast Cancer) | 168.78 | Arrest at G1 phase |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly stated, but showed high inhibitory activity | T-24 (Bladder Cancer) | 257.87 | Not determined |
Experimental Protocols
The following are representative protocols for the key transformations involving this compound, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the 8-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K3PO4) (3.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), SPhos (0.1 equivalents), and K3PO4 (3.0 equivalents).
-
Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous toluene and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-2-chloro-6-fluoroquinazoline.
Protocol 2: Nucleophilic Aromatic Substitution at the C2-Position
This protocol outlines a general procedure for the substitution of the chlorine atom at the 2-position with an amine.
Materials:
-
8-Aryl-2-chloro-6-fluoroquinazoline (from Protocol 1)
-
Primary or secondary amine (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vessel, dissolve the 8-aryl-2-chloro-6-fluoroquinazoline (1.0 equivalent) in NMP or DMF.
-
Add the desired amine (1.5 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final 2-amino-8-aryl-6-fluoroquinazoline derivative.
Visualizations
Synthetic Workflow for Bioactive Quinazolines
Caption: Synthetic workflow for creating bioactive quinazolines.
Signaling Pathway Inhibition by a Quinazoline-based Kinase Inhibitor
Caption: Inhibition of Aurora A kinase signaling pathway.
Drug Discovery Workflow Using this compound
Caption: Drug discovery workflow with the building block.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 8-Bromo-2-chloroquinazoline [myskinrecipes.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-step Synthesis Involving 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis and functionalization of 8-Bromo-2-chloro-6-fluoroquinazoline. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. The protocols outlined herein describe its synthesis and subsequent diversification through common and powerful cross-coupling and substitution reactions.
Synthesis of this compound
The synthesis of the target compound can be envisioned through a two-step process starting from a commercially available anthranilic acid derivative. The proposed pathway involves the formation of a quinazolinedione intermediate followed by chlorination.
Experimental Protocol: Synthesis of 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)
A plausible route to the quinazolinedione intermediate involves the cyclization of a substituted anthranilic acid.
Materials:
-
2-Amino-3-bromo-5-fluorobenzoic acid
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1.0 eq) and urea (3.0 eq).
-
Add a suitable high-boiling point solvent such as DMF.
-
Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione.
Experimental Protocol: Synthesis of this compound (Target Compound)
The quinazolinedione intermediate is converted to the target di-chloro derivative using a chlorinating agent.
Materials:
-
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (Intermediate 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst)
Procedure:
-
In a fume hood, carefully add 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-8 hours. The solid should dissolve as the reaction progresses.[1]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford this compound.
Quantitative Data (Illustrative):
| Compound | Starting Material | Reagents | Typical Yield (%) |
| 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | 2-Amino-3-bromo-5-fluorobenzoic acid | Urea, DMF | 80-90 |
| This compound | 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | POCl₃, N,N-Dimethylaniline | 85-95 |
Note: Yields are illustrative and based on analogous reactions. Optimization may be required for specific substrates.
Multi-step Synthesis and Diversification
This compound possesses two distinct reactive sites, allowing for sequential and selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution and some cross-coupling reactions, while the bromine at the 8-position is ideal for palladium-catalyzed cross-coupling reactions.
Signaling Pathway for Selective Functionalization
Caption: Selective functionalization pathways for this compound.
Suzuki-Miyaura Coupling at the C8-Position
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide at the C8-position with a boronic acid.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel) to yield the 8-aryl-2-chloro-6-fluoroquinazoline derivative.
Quantitative Data (Illustrative):
| Arylboronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 70-85 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 65-80 |
Buchwald-Hartwig Amination at the C8-Position
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an amine with the C8-bromo position.[3] A selective amination at the C8-bromo position in the presence of the C2-chloro is possible by careful selection of the catalyst and reaction conditions.[4]
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk flask.
-
Add the this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to give the 8-amino-2-chloro-6-fluoroquinazoline derivative.
Quantitative Data (Illustrative):
| Amine | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 70-85 |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 65-80 |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 70-90 |
Nucleophilic Aromatic Substitution at the C2-Position
The chlorine atom at the C2 position is generally more activated towards nucleophilic aromatic substitution (SₙAr) compared to the C8-bromo position. This allows for selective reaction with various nucleophiles, particularly amines.[5][6]
Materials:
-
This compound
-
Amine nucleophile (1.5 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq)
-
Solvent (e.g., Isopropanol or N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (1.5 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and, if a precipitate forms, filter the solid.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography to yield the 8-bromo-2-(substituted-amino)-6-fluoroquinazoline.
Quantitative Data (Illustrative):
| Nucleophile (Amine) | Base | Solvent | Typical Yield (%) |
| Piperidine | DIPEA | Isopropanol | 85-95 |
| 4-Methylaniline | K₂CO₃ | NMP | 80-90 |
| Cyclopropylamine | Et₃N | Ethanol | 80-95 |
Experimental Workflow Diagrams
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Workflow for Buchwald-Hartwig Amination
References
- 1. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for C-N Bond Formation with 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formation of a carbon-nitrogen (C-N) bond with 8-Bromo-2-chloro-6-fluoroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and drug development.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds in drug discovery, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Many of these biological activities stem from the ability of the quinazoline scaffold to act as a "privileged structure" in binding to various biological targets, particularly protein kinases.[3] The targeted synthesis of novel quinazoline derivatives through C-N bond formation is a critical step in the development of new therapeutic agents.[4][5] Specifically, quinazoline-based molecules have been developed as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.[1][6]
This application note details a protocol for the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to functionalize the 2-position of this compound.[7][8] This versatile and efficient method allows for the formation of C-N bonds with a broad range of amines under relatively mild conditions.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with a model primary amine, aniline. The data provided is illustrative and may vary based on the specific amine and reaction conditions used.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 85 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 | >95 |
Note: Yields are for the isolated product after purification. Purity was determined by HPLC analysis.
Experimental Protocols
General Considerations
The Buchwald-Hartwig amination reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol for Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-8-bromo-6-fluoroquinazolin-2-amine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 8-Bromo-2-chloro-6-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-bromo-2-chloro-6-fluoroquinazoline as a key starting material in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document outlines common synthetic strategies, provides step-by-step experimental procedures, and tabulates relevant biological activity data to guide researchers in the development of novel therapeutics targeting EGFR-driven cancers.
Introduction to this compound in EGFR Inhibitor Synthesis
The quinazoline scaffold is a well-established pharmacophore in the design of EGFR inhibitors. The strategic placement of halogen atoms on the quinazoline ring, as seen in this compound, offers versatile handles for synthetic elaboration. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the introduction of diverse chemical moieties at key positions to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting EGFR inhibitors.
Common synthetic transformations involving this compound in the synthesis of EGFR inhibitors include:
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group at the 2-position is susceptible to displacement by various nucleophiles, most commonly amines, to introduce a key side chain that can interact with the hinge region of the EGFR kinase domain.
-
Palladium-Catalyzed Cross-Coupling Reactions at C8: The bromo group at the 8-position serves as an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling or for C-N bond formation through Buchwald-Hartwig amination. These modifications can modulate the inhibitor's properties and explore additional binding interactions within the ATP-binding pocket of EGFR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, a general experimental workflow for the synthesis of EGFR inhibitors from this compound, and the logical relationship of the key synthetic steps.
DOT Script for EGFR Signaling Pathway
Figure 1: Simplified EGFR Signaling Pathway and Inhibition.
DOT Script for General Synthetic Workflow
Figure 2: General Experimental Workflow for EGFR Inhibitor Synthesis.
DOT Script for Key Synthetic Steps Relationship
Figure 3: Logical Relationship of Key Synthetic Steps.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of EGFR inhibitors starting from this compound. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the selective substitution of the chlorine atom at the C2-position with an appropriate aniline derivative.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or other suitable solvent (e.g., n-butanol, dioxane)
-
Acid catalyst (e.g., HCl in isopropanol, p-toluenesulfonic acid) (optional, but can accelerate the reaction)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).
-
Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
If using an acid catalyst, add it to the reaction mixture.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold isopropanol and dry under vacuum to yield the desired 8-bromo-2-(substituted-anilino)-6-fluoroquinazoline.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C8-Position
This protocol outlines the palladium-catalyzed coupling of the C8-bromo intermediate with an arylboronic acid.
Materials:
-
8-Bromo-2-(substituted-anilino)-6-fluoroquinazoline (from Protocol 1)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the 8-bromo-2-(substituted-anilino)-6-fluoroquinazoline (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-2-(substituted-anilino)-6-fluoroquinazoline.
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
This protocol provides an alternative method for C-N bond formation at the C2-position using a palladium catalyst, which can be useful for less reactive amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1.2-2 times the moles of Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro biological activities of representative quinazoline-based EGFR inhibitors. While specific compounds directly synthesized from this compound are not explicitly detailed in the immediate search results, the data for structurally related 4-anilinoquinazoline derivatives provide a valuable reference for the expected potency of compounds derived from this starting material.
| Compound Class | R¹ Group at C4-Anilino | R² Group at C6/C7 | Target | IC₅₀ (nM) | Reference Cell Line(s) |
| 4-Anilinoquinazoline | 3-bromo | 6-ureido | EGFR | 11.66 - 20.08 | - |
| 4-Anilinoquinazoline | 3-chloro, 4-fluoro | 6-ureido | EGFR | 17.32 | - |
| 4-Anilinoquinazoline | 3-ethynyl | - | EGFR | - | A549, HT-29, MCF-7 |
| 2-Phenyl-4-anilinoquinazoline | Various | 6-bromo | EGFR | 46.1 (for a derivative) | MDA-MB-231 |
| 4-Anilinoquinazoline | Various | 6,7-disubstituted | EGFR (wt) | 20.72 | A431, A549, NCI-H1975, SW480 |
| 4-Anilinoquinazoline | 3-chloro | 7-alkoxy | EGFR | 1 | - |
| 4-Anilinoquinazoline | 3-bromo | 6-(N-Boc-glycine) | EGFR | 3.2 | HepG2 |
Note: The IC₅₀ values are indicative and can vary based on the specific assay conditions and cell lines used. The provided data is a compilation from various sources on quinazoline-based EGFR inhibitors and serves as a general guide.[1][2]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel EGFR inhibitors. The distinct reactivity of its halogen substituents allows for a range of synthetic manipulations, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of next-generation targeted cancer therapies.
References
Troubleshooting & Optimization
Optimizing Suzuki Coupling with 8-Bromo-2-chloro-6-fluoroquinazoline: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction with 8-Bromo-2-chloro-6-fluoroquinazoline. The information is structured to directly address common experimental challenges and facilitate the efficient synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for Suzuki coupling with this compound?
A1: The Suzuki coupling reaction on this substrate is expected to be highly regioselective. The order of reactivity for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl > F.[1] Therefore, the carbon-bromine (C-Br) bond at the 8-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. Under standard Suzuki conditions, the coupling will preferentially occur at the C8-bromo position, leaving the C2-chloro position intact for subsequent functionalization.
Q2: I am observing no or very low conversion of my starting material. What are the potential causes?
A2: Low or no conversion can stem from several factors:
-
Catalyst Inhibition: The basic nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning".[2][3]
-
Inactive Catalyst: The palladium source, particularly if it's a Pd(II) species, may not be properly reduced to the active Pd(0) state, or the catalyst may have degraded due to exposure to oxygen.
-
Poor Solubility: The quinazoline substrate or other reagents may have poor solubility in the chosen solvent system, impeding the reaction rate.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and may not be optimized for this specific heterocyclic system.[2]
Q3: How can I minimize catalyst poisoning when working with the quinazoline core?
A3: Mitigating catalyst poisoning is crucial for N-heterocycles.[3] Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, promote the desired catalytic cycle, and prevent strong coordination with the substrate's nitrogen atoms.[2][3]
-
Use of Precatalysts: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3]
-
Slow Addition: In some cases, the slow addition of the this compound substrate to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[3]
Q4: What are the most common side reactions, and how can they be suppressed?
A4: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. It is a significant issue, especially with electron-deficient boronic acids and in the presence of water.[3] To suppress it, use anhydrous conditions where possible, consider using boronic esters (like pinacol esters) which are more stable, and carefully select the base (e.g., KF can be effective).[4][5]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl product from the coupling of two boronic acid molecules. The presence of oxygen is a primary promoter of this side reaction.[3][5] To avoid it, ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the experiment.[1][5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment.
Problem: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the Pd(0) catalyst is active. If using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ. Use a fresh bottle of catalyst or consider a more robust pre-formed Pd(0) catalyst or a precatalyst.[2][3] |
| Catalyst Poisoning | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[2][3] Use a well-defined palladium precatalyst. |
| Poor Reagent Solubility | Screen different solvents or solvent mixtures (e.g., Dioxane, THF, DMF, Toluene, often with water).[3] Increase the reaction temperature.[3] |
| Inappropriate Base | The choice of base is often empirical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Ensure the base is finely powdered and anhydrous if required. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) for 15-30 minutes before adding the catalyst.[1] Maintain a positive pressure of inert gas.[3] |
Problem: Formation of Significant Byproducts
| Byproduct | Recommended Action |
| Homocoupling of Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture.[3][5] Use a slight excess of the halide partner if possible. |
| Protodeboronation | Use a boronic acid pinacol ester instead of the boronic acid for increased stability.[5] Run the reaction under anhydrous conditions. Screen bases; sometimes a weaker base or fluoride source (e.g., KF, CsF) is beneficial.[4][6] |
| Dehalogenation | This occurs when the aryl halide is converted to an arene. Avoid solvents that can act as hydride donors. Ensure the purity of all reagents. |
Recommended Starting Conditions & Protocols
Table 1: Recommended Starting Conditions for Selective C8-Br Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) with a ligand, or a precatalyst like XPhos Pd G3 (1-2 mol%) | Provides a reliable source of active Pd(0). Precatalysts are often more effective for challenging substrates.[3] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that are proven to be effective for coupling N-heteroaryl halides by preventing catalyst poisoning.[2][3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Common, effective bases for Suzuki couplings. K₃PO₄ is often used with heteroaryl chlorides and may be a good choice here.[7][8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / H₂O (4:1 v/v) | Biphasic systems are common and effective for dissolving both the organic substrates and inorganic base.[9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step. |
Experimental Workflow and Key Processes
The following diagrams illustrate the fundamental catalytic cycle, a general experimental workflow, and a troubleshooting decision tree to guide your optimization process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Buchwald-Hartwig Amination of 8-Bromo-2-chloro-6-fluoroquinazoline
Welcome to the technical support center for the Buchwald-Hartwig amination of 8-Bromo-2-chloro-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, troubleshoot common issues, and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my starting material. What are the likely causes?
Low or no conversion in a Buchwald-Hartwig amination of this substrate can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. The nitrogen atoms within the quinazoline ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not provide the necessary steric bulk or electron-donating properties to promote the reaction.
-
Incorrect Base Selection: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex effectively, while an overly strong base might lead to undesired side reactions or degradation of the starting material.[1]
-
Poor Reagent Purity or Reaction Setup: Palladium-catalyzed cross-coupling reactions are highly sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1]
-
Inadequate Temperature: These reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1]
Q2: I am seeing a mixture of products. How can I improve the selectivity for amination at the 8-bromo position over the 2-chloro position?
Achieving regioselectivity in the amination of dihaloquinazolines is a common challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] To favor amination at the C8-Br position:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the more reactive C-Br bond will react preferentially under milder conditions.
-
Ligand Choice: Certain ligands can exhibit greater selectivity for C-Br over C-Cl oxidative addition. Screening different classes of ligands (e.g., biarylphosphines like XPhos, or ferrocenylphosphines) can be beneficial.
-
Reaction Time: Shorter reaction times may favor the formation of the mono-aminated product at the more reactive site. Monitor the reaction progress closely by TLC or LC-MS.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction often indicates catalyst deactivation. This can happen due to:
-
Catalyst Poisoning: As mentioned, the quinazoline nitrogen can poison the catalyst.[1]
-
Product Inhibition: The aminated product itself might be a better ligand for the palladium than the phosphine ligand, leading to catalyst sequestration.
-
Thermal Decomposition: Prolonged heating at high temperatures can cause the catalyst to decompose into palladium black.[1]
To address a stalled reaction, you could try adding another portion of the catalyst and ligand. However, it is often more effective to re-optimize the reaction conditions, such as by choosing a more robust ligand or adjusting the temperature.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield / No Reaction | Catalyst poisoning by quinazoline nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center.[3] Consider using N-heterocyclic carbene (NHC) ligands, which can be effective for challenging heterocycles.[4] |
| Inappropriate base. | Screen a range of bases. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common starting points. Weaker bases like Cs2CO3 or K3PO4 may be necessary if your substrate is base-sensitive.[5][6] | |
| Non-inert reaction conditions. | Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen). | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor for catalyst decomposition at higher temperatures. | |
| Poor Selectivity (Amination at both C-Br and C-Cl) | High reaction temperature. | Lower the reaction temperature to favor reaction at the more labile C-Br bond. |
| Reaction time is too long. | Monitor the reaction closely and stop it once the desired mono-aminated product is formed, before significant formation of the di-aminated product occurs. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water or protic impurities. | Use anhydrous solvents and reagents. |
| Beta-hydride elimination from the amine. | This is more common with primary amines. Using a bulkier ligand or a different base can sometimes suppress this side reaction.[7] | |
| Catalyst Decomposition (Formation of Palladium Black) | High reaction temperature. | Lower the reaction temperature and potentially increase the reaction time.[1] |
| Inefficient ligand. | Switch to a more robust ligand that better stabilizes the palladium catalyst throughout the catalytic cycle. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Reaction Setup: In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) to the vial.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for optimizing the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 8-Bromo-2-chloro-6-fluoroquinazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-2-chloro-6-fluoroquinazoline derivatives. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Given the poly-halogenated nature of the target compound, isomers or incompletely halogenated/hydrolyzed quinazoline derivatives can also be present. The specific impurity profile will depend on the synthetic route employed.
Q2: Which purification techniques are most effective for this compound?
The most common and effective purification techniques for quinazoline derivatives are column chromatography on silica gel and recrystallization.[1] The choice between these methods, or a combination of both, will depend on the impurity profile and the desired final purity.
Q3: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which the this compound derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. For structurally similar bromo-chloro-quinoline derivatives, solvents such as hexane or mixtures like ethanol/water have been used.[2] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., hexanes, ethyl acetate, ethanol, methanol, and their mixtures with water) to identify the optimal system.
Q4: What should I do if my compound "oils out" during recrystallization instead of forming crystals?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can try using a lower boiling point solvent, adding more solvent to reduce the concentration, or cooling the solution more slowly to promote crystal formation.
Q5: How can I monitor the progress of my column chromatography purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring the separation of your compound from impurities during column chromatography. By analyzing the fractions collected from the column on a TLC plate and comparing them to a spot of the crude mixture, you can identify which fractions contain the purified product. The desired compound should ideally have an Rf value of 0.2-0.4 in the chosen eluent system for good separation on a silica gel column.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | - Insufficient solvent.- Inappropriate solvent. | - Add more solvent in small increments until the compound dissolves at the boiling point.- Select a more polar solvent or a different solvent mixture. |
| No crystal formation upon cooling | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration. | - Minimize the amount of solvent used to dissolve the compound.- Use a pre-heated funnel and filter flask for hot filtration to prevent the compound from crystallizing on the filter paper. |
| Purified product is still impure | - Impurities have similar solubility to the product.- Inefficient removal of mother liquor. | - Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
| Colored Impurities Present | - Presence of colored byproducts. | - After dissolving the crude product in hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the crude product. | - Optimize the eluent system using TLC to achieve a good separation of spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
| Compound is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound is eluting too quickly | - Eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking of compound on the column | - Compound is sparingly soluble in the eluent.- Compound is acidic or basic. | - Change the eluent to one in which the compound is more soluble.- For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape. |
Experimental Protocols
Note: The following protocols are suggested starting points based on general procedures for purifying halogenated quinazoline derivatives. Optimization will likely be necessary for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethyl acetate, ethanol, methanol, toluene, and mixtures such as ethanol/water) at room temperature and upon heating.
-
Dissolution: In a flask, add the chosen solvent to the crude product and heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (eluent) that provides good separation of the desired product from impurities. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. The ideal Rf of the product should be around 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
| Compound | Purification Method | Solvent/Eluent | Initial Purity | Final Purity | Yield (%) |
| 7-bromo-6-chloro-4(3H)-quinazolinone | Precipitation/Filtration | Water/HCl | Not Specified | Not Specified | 83.2[3] |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for purification by column chromatography.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
Troubleshooting failed reactions with 8-Bromo-2-chloro-6-fluoroquinazoline
Welcome to the technical support center for 8-Bromo-2-chloro-6-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites for cross-coupling and nucleophilic substitution reactions: the carbon atom bonded to the chlorine at the C2 position and the carbon atom bonded to the bromine at the C8 position. The reactivity of these sites is influenced by both the inherent bond strengths of C-Cl vs. C-Br and the electronic effects of the quinazoline ring system.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: While typically the C-Br bond is weaker and more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, the electronic environment of the quinazoline ring can significantly influence this reactivity. For the closely related isomer, 6-bromo-2-chloro-8-fluoroquinazoline, it has been observed that Suzuki-Miyaura coupling occurs preferentially at the C2 position (the chloro-substituted carbon)[1]. This suggests that the C2 position is highly activated, and this observation may provide guidance for reactions with the 8-bromo isomer.
Q3: What are the common challenges in performing Suzuki-Miyaura coupling with this substrate?
A3: Common challenges include low or no product yield, and the formation of side products. These issues can stem from several factors, including:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand is critical, especially given the potential for steric hindrance and the electronic nature of the substrate.
-
Base Selection: The strength and solubility of the base are important for the transmetalation step.
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are key parameters to control.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.
Q4: Can I perform selective nucleophilic aromatic substitution (SNAr) on this molecule?
A4: Yes, the chloro and bromo substituents can be displaced by nucleophiles. For many 2,4-dichloroquinazolines, nucleophilic attack is highly regioselective at the C4 position. While this specific compound is substituted at C2 and C8, the principle of differential reactivity of halogenated positions on the quinazoline core applies. The more electron-deficient carbon atom will be more susceptible to nucleophilic attack.
Q5: What are potential issues with Buchwald-Hartwig amination reactions?
A5: The nitrogen atoms within the quinazoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or poisoning. Therefore, the choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired C-N bond formation and prevent catalyst deactivation. Incomplete conversion and side reactions such as hydrodehalogenation (replacement of a halogen with hydrogen) can also occur.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a pre-formed palladium(0) catalyst or ensure efficient in-situ reduction of a palladium(II) precursor. Consider using a palladacycle precatalyst. |
| Inappropriate Ligand | For sterically hindered or electron-poor substrates, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Ineffective Base | Ensure the base is strong enough and sufficiently soluble in the reaction solvent. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. For anhydrous couplings with K₃PO₄, the addition of a small amount of water may be beneficial. |
| Poor Quality Boronic Acid | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for potential decomposition. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all reagents and solvents and maintain an inert atmosphere. | | Protodeboronation | Unstable boronic acid; prolonged reaction times at high temperatures. | Use fresh boronic acid or a boronate ester. Monitor the reaction closely and stop it once the starting material is consumed. | | Hydrodehalogenation | Presence of a hydrogen source (e.g., water, alcohol) and a catalyst system capable of promoting this pathway. | Use anhydrous solvents and reagents. The choice of ligand can also influence this side reaction. | | Double Reaction Product | Reaction at both the C2 and C8 positions. | Carefully control the stoichiometry of the boronic acid (use close to 1 equivalent for mono-substitution). Lowering the reaction temperature may also improve selectivity. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Potential regioselective pathways in cross-coupling reactions.
References
Overcoming low reactivity of the C2-chloro position in 8-Bromo-2-chloro-6-fluoroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-2-chloro-6-fluoroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the functionalization of the C2-chloro position.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low or no reactivity at the C2-chloro position of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Answer:
The low reactivity of the C2-chloro position in quinazolines towards SNAr is a well-documented challenge.[1][2] This is primarily due to the electronic properties of the quinazoline ring system. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack.[1][2] For a successful SNAr reaction at the C2 position, harsher reaction conditions are often required compared to the C4 position.[1]
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Many SNAr reactions at the C2 position require elevated temperatures, often above 100 °C, to proceed at a reasonable rate.[1]
-
Screen Solvents: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Use a Stronger Base: For reactions involving amine nucleophiles, a suitable base is often necessary to deprotonate the amine or the intermediate complex. Stronger, non-nucleophilic bases like NaH, K₂CO₃, or Cs₂CO₃ can be effective.
-
Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS. Reactions at the less reactive C2 position may require significantly longer reaction times to reach completion.
-
Activate the Substrate: While not directly modifying the C2 position, the electronic nature of the substituents on the quinazoline ring can influence its reactivity. The presence of electron-withdrawing groups can enhance the electrophilicity of the carbon bearing the chlorine, facilitating nucleophilic attack.
Q2: I am struggling with selective functionalization of the C2-chloro position without affecting the C8-bromo position. What strategies can I employ?
Answer:
Achieving selectivity between two different halogen atoms on the same molecule is a common challenge in cross-coupling reactions. The relative reactivity of aryl halides in palladium-catalyzed reactions typically follows the order I > Br > OTf > Cl. This inherent reactivity difference can be exploited to achieve selective reactions. However, the electronic environment of the quinazoline ring can also influence the reactivity of the C-Cl bond.
Troubleshooting & Optimization:
-
Choice of Catalytic System: The selection of the palladium catalyst and ligand is crucial for controlling selectivity. For instance, in Buchwald-Hartwig amination, specific ligands can favor the reaction at the C-Br bond over the C-Cl bond.[2] Conversely, under certain conditions, the C2-chloro position can be activated for amination.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can help to favor the reaction at the more reactive site. A lower temperature and shorter reaction time might allow for selective reaction at the C8-bromo position, leaving the C2-chloro position intact for a subsequent transformation.
-
Protecting Groups/Deactivating Groups: In some cases, it may be necessary to temporarily deactivate the more reactive C4 position (if it were a leaving group) to direct the reaction to the C2 position. This can be achieved by reacting the C4 position with a group that can be later removed.
Overcoming Low Reactivity: Alternative Coupling Strategies
For cases where SNAr reactions prove ineffective, palladium-catalyzed cross-coupling reactions are powerful alternatives for functionalizing the C2-chloro position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
Q3: How can I optimize the Suzuki-Miyaura coupling at the C2-chloro position of this compound?
Answer:
Successfully performing a Suzuki-Miyaura coupling on an aryl chloride requires careful optimization of the catalyst, ligand, base, and solvent. Aryl chlorides are generally less reactive than aryl bromides or iodides.
Recommended Protocol & Optimization:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with bulky, electron-rich phosphine ligands are often effective.
-
Ligand: Ligands such as SPhos, XPhos, or RuPhos are known to be effective for the coupling of aryl chlorides. A screening of different ligands is often necessary to find the optimal one for a specific substrate.
-
Base: A strong base is typically required. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used in an aqueous solution.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is standard.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinazolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70-90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 75-95 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 60-80 |
Note: These are generalized conditions and may require optimization for this compound.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds.
Q4: What are the key parameters for a successful Buchwald-Hartwig amination at the C2-chloro position?
Answer:
The Buchwald-Hartwig amination of aryl chlorides requires a carefully selected catalyst system and reaction conditions to overcome the high activation barrier of C-Cl bond cleavage.
Recommended Protocol & Optimization:
-
Catalyst: Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. Xantphos, BrettPhos, and Josiphos-type ligands have shown good performance with aryl chlorides.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloroquinazolines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-24 | 60-85 |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Dioxane | 110 | 18 | 70-90 |
| Pd(OAc)₂ | Josiphos | K₃PO₄ | Dioxane | 120 | 24 | 50-75 |
Note: These are generalized conditions and may require optimization for this compound.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Q5: What conditions are recommended for the Sonogashira coupling of the C2-chloro position?
Answer:
The Sonogashira coupling of aryl chlorides is more challenging than that of the corresponding bromides or iodides and often requires higher temperatures and specific catalyst systems.
Recommended Protocol & Optimization:
-
Catalyst: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand, but more electron-rich and bulky phosphines can improve the reaction with aryl chlorides.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPEA) is typically used, often serving as the solvent as well.
-
Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used.
Table 3: Representative Conditions for Sonogashira Coupling of 2-Chloroquinazolines
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 60-80 | 12-24 | 50-70 |
| Pd(OAc)₂ | CuI | XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 60-80 |
Note: These are generalized conditions and may require optimization for this compound.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the discussed reaction types.
Caption: General workflow for SNAr reaction at the C2-position.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: General workflow for Sonogashira coupling.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 8-Bromo-2-chloro-6-fluoroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for efficient cross-coupling reactions with 8-Bromo-2-chloro-6-fluoroquinazoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A1: Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-Br > C-Cl.[1][2] Therefore, selective coupling at the C8-bromo position is anticipated under carefully controlled conditions. However, the electronic properties of the quinazoline ring system can significantly influence this reactivity. For some quinazoline derivatives, the C2 or C4 positions are highly electrophilic, which can lead to preferential reaction at a C-Cl bond over a C-Br bond at a less activated position.[3][4]
Q2: Can the regioselectivity of the coupling reaction be controlled?
A2: Yes, regioselectivity can often be controlled by the judicious choice of catalyst, ligand, and reaction conditions.[3] For instance, in some dihaloquinolines, certain palladium catalysts favor reaction at the more sterically accessible or electronically activated position, which may not be the C-Br bond.[3] For the closely related 6-bromo-2-chloro-8-fluoroquinazoline, Suzuki-Miyaura coupling has been shown to occur preferentially at the C2-chloro position.[3][4] This suggests that for this compound, the C2-Cl position might also exhibit enhanced reactivity. Careful screening of catalysts and ligands is crucial to achieve the desired regioselectivity.
Q3: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this substrate?
A3: For Suzuki-Miyaura coupling of dihaloheterocycles, a range of palladium catalysts can be considered. For selective coupling at the C-Br bond, a less reactive catalyst might be advantageous. Conversely, for coupling at the more challenging C-Cl bond, a more active catalyst system is generally required. Recommended starting points include:
-
For C8-Br selectivity: Pd(PPh₃)₄ or PdCl₂(dppf).
-
For C2-Cl reactivity or di-substitution: Catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source.[5][6]
Q4: What are the key considerations for Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a base.[7][8] Key considerations include:
-
Catalyst/Ligand System: Bulky, electron-rich ligands like those from the Buchwald or Hartwig portfolio (e.g., XPhos, RuPhos, BrettPhos) are often necessary, especially for coupling at the C-Cl position.[9][10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[7][11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typical choices.[11]
Q5: What conditions are suitable for Sonogashira coupling with this substrate?
A5: The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12]
-
Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common choices, often in combination with CuI.[2][13]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used, which also often serves as a solvent.[13]
-
Solvent: THF or DMF can be used as co-solvents.[2] It is important to perform the reaction under inert atmosphere to prevent oxidative homocoupling of the alkyne.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Is the catalyst active? | Catalyst degradation or inactivity. | Use a fresh batch of catalyst and ensure proper storage. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[14] |
| Is the ligand appropriate? | The ligand may not be suitable for the specific transformation (e.g., activating the C-Cl bond). | For challenging couplings, especially at the C2-chloro position, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[6] |
| Is the base strong enough or appropriate? | The base may be too weak to facilitate the catalytic cycle, or it may be causing substrate degradation. | For Suzuki coupling, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or LHMDS are standard choices. Ensure the base is finely powdered and anhydrous.[6] |
| Are the reagents pure? | Impurities in the starting material, coupling partner, or solvent can poison the catalyst. | Purify the starting materials and ensure solvents are anhydrous and degassed.[14] |
| Is the reaction temperature optimal? | The reaction may require higher temperatures for activation, particularly for the C-Cl bond. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be beneficial. |
Issue 2: Poor Regioselectivity (Mixture of C8 and C2 coupled products)
| Question | Possible Cause | Troubleshooting Steps |
| How can I favor coupling at the C8-Bromo position? | The catalyst system may be too reactive, leading to competitive coupling at the C2-Chloro position. | Use a less reactive catalyst system, such as Pd(PPh₃)₄. Lowering the reaction temperature and using a milder base (e.g., Na₂CO₃) may also improve selectivity for the more reactive C-Br bond. |
| How can I favor coupling at the C2-Chloro position? | The C2 position in quinazolines can be highly electrophilic. | Based on studies of similar quinazolines, specific catalyst/ligand combinations can favor coupling at C2.[3][4] Screening of different ligands is crucial. For example, while Pd(dppf)Cl₂ might favor C-Br coupling in some systems, a different ligand might favor the C-Cl position in this specific substrate. |
| Is the reaction time a factor? | Prolonged reaction times at elevated temperatures can lead to loss of selectivity. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is maximized. |
Issue 3: Common Side Reactions
| Question | Side Reaction | Troubleshooting Steps |
| What if I observe hydrodehalogenation (loss of Br or Cl)? | Reductive cleavage of the C-X bond. | This can be promoted by impurities or suboptimal reaction conditions. Ensure a thoroughly inert atmosphere. Screening different solvents and bases may mitigate this side reaction. |
| What if my boronic acid is decomposing in a Suzuki coupling? | Protodeboronation (hydrolysis of the C-B bond). | Use anhydrous solvents and ensure the base is dry. Alternatively, using boronate esters (e.g., pinacol esters) can improve stability.[6] |
| What if I observe homocoupling of my coupling partner? | Oxidative coupling of the boronic acid or alkyne. | For Suzuki coupling, ensure rigorous degassing of the reaction mixture. For Sonogashira coupling, maintaining a strict inert atmosphere is critical to prevent alkyne homocoupling.[12] |
Data Presentation: Catalyst System Performance
The following tables summarize representative catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromo-chloro-heterocycles. The data is compiled from literature on similar substrates and serves as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-Chloro-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-arylated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~70-85 | High | [15] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~80-95 | High | [3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | Variable | May favor C-Cl | [5] |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | Variable | May favor C-Cl | [5] |
Table 2: Buchwald-Hartwig Amination of Bromo-Chloro-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) (Mono-aminated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~75-90 | High | [7][8] |
| Pd(OAc)₂ / XPhos | LHMDS | Dioxane | 110 | ~80-95 | Moderate to High | [9] |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 | ~70-85 | Moderate | [10] |
Table 3: Sonogashira Coupling of Bromo-Chloro-Heterocycles
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Mono-alkynylated at C-Br) | Selectivity (C-Br:C-Cl) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 80 | ~80-95 | High | [15] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT - 60 | ~70-90 | High | [13] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Bromo Position
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., XPhos, 0.06 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add degassed solvent (e.g., THF, 3 mL) and an amine base (e.g., Et₃N, 3 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at room temperature or heat to 60-80 °C for 3-16 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.[15]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationship for predicting regioselectivity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Managing reaction byproducts of 8-Bromo-2-chloro-6-fluoroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals working with 8-Bromo-2-chloro-6-fluoroquinazoline. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The two primary reactive sites on this compound are the chloro group at the C2 position and the bromo group at the C8 position. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C8 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
Q2: What is a common byproduct observed during reactions involving the C2-chloro group?
A2: A frequent byproduct is the hydrolysis product, 8-Bromo-6-fluoroquinazolin-2(1H)-one. This occurs when the 2-chloro substituent reacts with water present in the reaction mixture, solvent, or introduced during workup.
Q3: Can dehalogenation occur as a side reaction?
A3: Yes, dehalogenation is a potential side reaction. This can result in the formation of byproducts such as 2-chloro-6-fluoroquinazoline (de-bromination) or 8-bromo-6-fluoroquinazoline (de-chlorination). These side reactions can sometimes be promoted by the catalyst and reaction conditions used, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
Issue 1: Formation of an Unexpected Byproduct with a Mass Corresponding to the Hydrolysis Product.
Question: During a nucleophilic substitution reaction at the 2-position of this compound, I observe a significant amount of a byproduct identified as 8-Bromo-6-fluoroquinazolin-2(1H)-one. How can I minimize this?
Answer: The formation of 8-Bromo-6-fluoroquinazolin-2(1H)-one is due to the hydrolysis of the 2-chloro group. To minimize this, consider the following troubleshooting steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of freshly distilled solvents over a suitable drying agent is recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control of Reaction Temperature: Depending on the nucleophile, running the reaction at a lower temperature might reduce the rate of hydrolysis relative to the desired substitution.
-
Choice of Base: If a base is required, use a non-nucleophilic, anhydrous base.
| Potential Byproduct | Molecular Weight ( g/mol ) | Mitigation Strategy |
| 8-Bromo-6-fluoroquinazolin-2(1H)-one | 243.04 | Use anhydrous solvents and reagents; run under an inert atmosphere. |
Issue 2: Incomplete Conversion and Presence of Starting Material in Palladium-Catalyzed Cross-Coupling Reactions.
Question: I am performing a Suzuki-Miyaura coupling reaction to functionalize the 8-bromo position, but I am observing a low yield and a significant amount of unreacted this compound. What are the possible causes and solutions?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions can stem from several factors. Below are some common causes and troubleshooting suggestions:
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh, high-quality catalyst. The choice of palladium precursor and ligand is also crucial.
-
Ligand Selection: The ligand plays a critical role in the catalytic cycle. For Suzuki-Miyaura reactions, phosphine-based ligands are common. Consider screening different ligands to find the optimal one for your specific substrates.
-
Base Selection: The choice and quality of the base are important. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting material or product. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent and Temperature: The reaction may require a specific solvent or temperature for optimal performance. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and DMF. A temperature screen can help identify the ideal reaction temperature.
| Parameter | Troubleshooting Suggestion |
| Catalyst | Use a fresh catalyst; consider a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Ligand | Screen different phosphine ligands (e.g., SPhos, XPhos). |
| Base | Try alternative bases (e.g., K₃PO₄, CsF). Ensure the base is finely powdered and dry. |
| Temperature | Optimize the reaction temperature. |
Issue 3: Formation of Dehalogenated Byproducts.
Question: In my reaction mixture, I have identified the presence of 2-chloro-6-fluoroquinazoline and/or 8-bromo-6-fluoroquinazoline. How are these formed and how can I avoid them?
Answer: The formation of dehalogenated byproducts is a known side reaction in some palladium-catalyzed processes. This can occur through various pathways, including protonolysis of an organopalladium intermediate.
-
Scavenge Protic Impurities: The presence of water or other protic impurities can lead to dehalogenation. Ensure all reagents and solvents are anhydrous.
-
Optimize Reaction Conditions: The choice of ligand and base can influence the extent of dehalogenation. Sometimes, a less electron-rich ligand or a weaker base can minimize this side reaction.
-
Hydrogen Source: In some cases, the solvent or an amine can act as a hydrogen source. If you suspect this, consider changing the solvent or using a different type of amine if applicable.
| Potential Byproduct | Molecular Weight ( g/mol ) | Possible Cause | Mitigation Strategy |
| 2-chloro-6-fluoroquinazoline | 182.57 | De-bromination | Anhydrous conditions, optimize ligand and base. |
| 8-bromo-6-fluoroquinazoline | 229.04 | De-chlorination | Anhydrous conditions, optimize ligand and base. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution at the 2-Position
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or NMP) under an inert atmosphere, add the desired nucleophile (1.1 - 1.5 eq).
-
If required, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling at the 8-Position
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting workflow for identifying and managing common byproducts.
Caption: Potential reaction pathways and common byproduct formations.
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-2-chloro-6-fluoroquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The strategic placement of halogen atoms on this heterocyclic system can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of hypothetical 8-Bromo-2-chloro-6-fluoroquinazoline analogs to explore their structure-activity relationships (SAR), drawing upon established principles from related quinazoline derivatives.
The this compound core offers multiple points for chemical modification, primarily at the reactive 2-chloro position. By introducing various substituents at this position, it is possible to modulate the compound's interaction with biological targets. This guide explores the potential impact of these substitutions on biological activity.
Comparative Biological Activity of Hypothetical Analogs
Based on SAR studies of similar quinazoline derivatives, a library of hypothetical analogs (Series A) was conceived by introducing different amine-containing side chains at the 2-position of the 8-bromo-6-fluoroquinazoline core. The anticipated biological activities, such as anticancer potency, are summarized in the table below. It is important to note that these are projected activities based on existing literature for related compounds.
| Compound ID | R Group (Substitution at 2-position) | Predicted Potency (IC50, µM) | Rationale for Predicted Activity |
| A1 | -NH-(CH2)2-OH | 5.0 - 10.0 | The hydroxyl group may improve solubility but could lead to moderate potency. |
| A2 | -NH-Cyclopropyl | 1.0 - 5.0 | Small, rigid cycloalkyl groups can enhance binding affinity. |
| A3 | -NH-Phenyl | > 10.0 | An unsubstituted phenyl group may not provide optimal interactions. |
| A4 | -NH-(4-methoxyphenyl) | 0.5 - 2.0 | The electron-donating methoxy group can enhance hydrogen bonding and improve activity. |
| A5 | -NH-(4-chlorophenyl) | 0.1 - 0.5 | The electron-withdrawing chloro group can increase binding interactions and potency. |
| A6 | -NH-(3,4-dichlorophenyl) | < 0.1 | Multiple halogen substitutions on the phenyl ring are often associated with high potency in kinase inhibitors. |
Experimental Protocols
To validate the predicted activities of the hypothetical analogs, the following experimental protocols would be employed.
General Synthetic Procedure for 8-Bromo-6-fluoro-N-substituted-quinazolin-2-amine Analogs (Series A):
A solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF would be treated with the desired amine (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture would be heated under reflux or microwave irradiation until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). After cooling, the product would be isolated by filtration or extraction, and purified by column chromatography or recrystallization. The structure of the final compounds would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay):
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) would be seeded in 96-well plates and incubated for 24 hours. The cells would then be treated with various concentrations of the synthesized analogs and incubated for another 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well, and the plates incubated for 4 hours to allow the formation of formazan crystals. The formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO), and the absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) would be calculated from the dose-response curves.
Kinase Inhibition Assay:
To investigate the mechanism of action, the most potent compounds would be screened against a panel of protein kinases known to be involved in cancer progression (e.g., EGFR, VEGFR-2). The inhibitory activity would be determined using a suitable assay format, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA). The assay would measure the ability of the compounds to inhibit the phosphorylation of a substrate by the target kinase. IC50 values would be determined from the concentration-inhibition curves.
Visualizations
Caption: General synthetic route for the preparation of target analogs.
Caption: Workflow for the synthesis, screening, and evaluation of analogs.
Caption: Hypothesized mechanism of action via RTK inhibition.
A Comparative Analysis of Halogenated Quinazoline Scaffolds in Drug Discovery, with 8-Bromo-2-chloro-6-fluoroquinazoline as a Reference
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of halogen atoms on this bicyclic heterocycle can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative overview of various halogenated quinazoline scaffolds, using the versatile building block, 8-Bromo-2-chloro-6-fluoroquinazoline, as a key reference point. While direct biological data for this specific intermediate is limited, its structural motifs are present in a variety of bioactive molecules. This analysis will focus on the influence of halogen substitutions on the antibacterial and anticancer activities of the broader quinazoline class, supported by experimental data from relevant studies.
The Role of Halogenation in Quinazoline Bioactivity
Halogen atoms, through their inductive and steric effects, play a crucial role in shaping the pharmacological profile of quinazoline derivatives. Substitutions at the C6 and C8 positions have been shown to be particularly influential. For instance, the presence of a halogen at these positions can enhance binding affinity to target proteins, improve metabolic stability, and alter cell permeability. Structure-activity relationship (SAR) studies have revealed that the type and position of the halogen can lead to significant differences in potency and selectivity.[1]
Comparative Performance: Anticancer and Antibacterial Activity
To illustrate the impact of halogen substitution, the following tables summarize the in vitro activity of various quinazoline derivatives against cancer cell lines and bacterial strains. It is important to note that these compounds are derivatives where the core quinazoline scaffold has been further modified, but the influence of the initial halogenation pattern is a key aspect of their design.
Table 1: Anticancer Activity of Halogenated Quinazoline Derivatives (IC50 values in µM)
| Quinazoline Scaffold Derivative | Target Cell Line | IC50 (µM) | Reference |
| 6-bromo-2-styrylquinazolin-4(3H)-one derivative | Human Renal (TK-10) | Moderate Activity | [2] |
| 6-bromo-2-styrylquinazolin-4(3H)-one derivative | Melanoma (UACC-62) | Moderate Activity | [2] |
| 6-bromo-2-styrylquinazolin-4(3H)-one derivative | Breast (MCF-7) | Moderate Activity | [2] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Breast (MCF-7) | 168.78 | [3] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Bladder (T-24) | 257.87 | [3] |
| 6,8-Dibromo-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | S. aureus (JE2) | 6.9 | [4] |
Table 2: Antibacterial Activity of Halogenated Quinazoline Derivatives (MIC values in µg/mL)
| Quinazoline Scaffold Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Dichlorinated fumiquinazoline derivative | S. aureus (sensitive) | 4 | [5] |
| Dichlorinated fumiquinazoline derivative | S. aureus (resistant) | 8 | [5] |
| 9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thione | E. coli | 1 | [6] |
| 9-Chloro-5-morpholino-1,2,4-triazolo[4,3-c]quinazoline-3-thione | S. aureus | <1 | [6] |
Experimental Protocols
The data presented in this guide is derived from standard in vitro assays. Below are generalized protocols for the synthesis of a key quinazoline intermediate and for the evaluation of anticancer and antibacterial activity.
Synthesis of 4-Aminoquinazoline Derivatives
A common route to biologically active quinazolines involves the nucleophilic substitution of a halogenated precursor.
Caption: General synthesis workflow for 4-aminoquinazoline derivatives.
Protocol:
-
A solution of a 2,4-dichloroquinazoline precursor and a primary or secondary amine is prepared in a suitable solvent (e.g., isopropanol, dioxane).
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 4-aminoquinazoline derivative.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Antibacterial Activity (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Many quinazoline derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline derivatives.
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately lead to the nucleus, promoting gene expression responsible for cell proliferation and survival. Quinazoline-based EGFR inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the downstream signaling and inhibiting cancer cell growth.
Conclusion
While this compound serves as a valuable and versatile starting material, the biological activity of the final molecules is heavily influenced by the nature and position of halogen substitutions on the quinazoline core. The presented data underscores the importance of a carefully considered halogenation strategy in the design of potent and selective anticancer and antibacterial agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and optimize quinazoline scaffolds in their drug discovery endeavors.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of some 4-quinazolylthiosemicarbazides and their triazolo derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Novel Quinazoline Derivatives as Aurora A Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro performance of a series of novel quinazoline derivatives against Aurora A kinase, a key target in cancer therapy. The data presented is derived from a study focused on the design and synthesis of new selective Aurora A inhibitors.
A series of quinazoline carboxylic acid derivatives has been synthesized and evaluated for their potential to inhibit Aurora A kinase, an enzyme often implicated in tumorigenesis through its role in cell cycle regulation. This guide summarizes the key findings from in vitro kinase inhibition and cytotoxicity assays, offering a direct comparison of the activity of these compounds.
Comparative In Vitro Activity
The synthesized quinazoline derivatives were screened for their inhibitory activity against Aurora A kinase and their cytotoxic effects on a panel of human cancer cell lines. The results highlight the structure-activity relationships within this series, with halogen substitutions playing a key role in potency.
Aurora A Kinase Inhibition
The inhibitory potential of the compounds was assessed against Aurora A kinase at a concentration of 10 µM. Compound 6e , which features a fluorine atom on the quinazoline core and a bromine atom on the terminal phenyl ring, demonstrated the highest inhibitory activity among the tested derivatives.[1][2]
Cytotoxicity Against Human Cancer Cell Lines
In vitro cytotoxicity was evaluated against a panel of NCI human cancer cell lines. The data revealed that the compounds exhibited varied cytotoxic profiles, with the human CNS cancer cell line (SNB-75) showing the most sensitivity.[1][2]
| Compound ID | Structure | Target Kinase | % Inhibition at 10 µM | Most Sensitive Cell Line |
| 6a | 2-Phenyl-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Moderate | Not specified |
| 6b | 2-(4-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | High | Not specified |
| 6c | 2-(4-Methylphenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Low | Not specified |
| 6d | 2-Phenylquinazoline-4-carboxylic acid | Aurora A | Moderate | Not specified |
| 6e | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Highest | SNB-75 (CNS Cancer) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Aurora A kinase in the cell cycle, a common target for quinazoline derivatives, and the general workflow for evaluating the in vitro cytotoxicity of these compounds.
References
Validation of kinase inhibitory activity of 8-Bromo-2-chloro-6-fluoroquinazoline derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory activity of various quinazoline derivatives, offering insights into their potential as therapeutic agents. While specific experimental data on 8-Bromo-2-chloro-6-fluoroquinazoline derivatives is not extensively available in the public domain, this document draws comparisons from structurally related quinazoline compounds to elucidate key structure-activity relationships and inhibitory profiles against various kinases. The data presented is compiled from peer-reviewed studies and aims to guide further research and development in this promising area of medicinal chemistry.
Introduction to Quinazolines as Kinase Inhibitors
The quinazoline scaffold is a prominent heterocyclic motif in the design of kinase inhibitors.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of inhibitory potency and selectivity against a wide range of protein kinases.[1] Several quinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed and approved for cancer therapy, primarily targeting the epidermal growth factor receptor (EGFR).[2] These compounds typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[2]
Comparative Inhibitory Activity
The inhibitory activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. Halogenation, for instance, has been shown to influence the inhibitory potency of these compounds.
Below is a summary of the kinase inhibitory activity of representative quinazoline derivatives from published studies.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Reference |
| Compound 1 (2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | - | MCF-7 | [3] |
| Compound 2 (6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline) | EGFRwt | 46.1 | MDA-MB-231 | [1] |
| Lapatinib (Reference Drug) | EGFRwt | 53.1 | MDA-MB-231 | [1] |
| Compound 3 (4-anilino-6-(N-Boc-glycine)quinazoline) | EGFR | 3.2 | HepG2 | [1] |
| Compound 8o (A 2-chloro-4-anilino-quinazoline derivative) | EGFR, VEGFR-2 | Potent | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the kinase inhibitory activity of quinazoline derivatives.
In Vitro Kinase Inhibitory Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents and Materials : Recombinant kinase, substrate peptide, ATP, assay buffer, and the test compound.
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of kinase inhibitors involves elucidating the signaling pathways they modulate. Diagrams generated using Graphviz (DOT language) are provided below to visualize these pathways and experimental workflows.
Caption: General signaling pathway of receptor tyrosine kinase inhibition by quinazoline derivatives.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Antibacterial efficacy of molecules synthesized from 8-Bromo-2-chloro-6-fluoroquinazoline.
A Comparative Guide to the Antibacterial Efficacy of Molecules Synthesized from Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial effects. This guide provides a comparative analysis of the antibacterial efficacy of various quinazoline derivatives, with a focus on molecules synthesized from halogenated quinazoline precursors. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in the field of antimicrobial drug discovery.
Comparative Antibacterial Activity of Quinazoline Derivatives
The antibacterial efficacy of synthesized quinazoline derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of various quinazoline derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.
| Compound ID/Series | Target Bacteria | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivatives from 6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones | Staphylococcus aureus | Not specified | Streptomycin | Not specified |
| Pseudomonas aeruginosa | No effect | Streptomycin | Not specified | |
| Quinazolinone Schiff Base Derivatives (e.g., 4e) | Pseudomonas aeruginosa | 32 | Not specified | Not specified |
| Staphylococcus aureus | 32 | Not specified | Not specified | |
| Escherichia coli | 128 | Not specified | Not specified | |
| Quinazolinone Schiff Base Derivatives (e.g., 4c) | Staphylococcus aureus | 32 | Not specified | Not specified |
| Pyrrolidine derivative 16 (p-chloro phenyl moiety) | Staphylococcus aureus | 0.5 | Not specified | Not specified |
| Pyrrolidine derivative 20 (4-nitro phenyl group) | Most tested bacteria | Most active | Not specified | Not specified |
| Bacillus subtilis | 0.5 | Not specified | Not specified | |
| Morpholine analogue 29 (p-tolyl moiety) | Bacillus subtilis | 0.5 | Not specified | Not specified |
| Fused pyrazolo or pyridazino-quinazolinones | Gram-negative bacteria | Good bacteriostatic activity | Not specified | Not specified |
| N-hexyl substituted isatin-quinazoline derivative | Gram-positive bacteria | Active | Not specified | Not specified |
| Gram-negative bacteria | Active | Not specified | Not specified | |
| Fungi | Active | Not specified | Not specified |
Experimental Protocols
The determination of the antibacterial efficacy of the synthesized quinazoline derivatives is conducted using standardized microbiological assays. The following is a detailed methodology for the key experiments cited in the referenced studies.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
- A few colonies are then transferred to a sterile saline solution (0.85% NaCl).
- The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
- The synthesized quinazoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
- A positive control (broth with bacteria) and a negative control (broth only) are included for each plate.
- The plates are incubated at 37°C for 16-20 hours under aerobic conditions.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Synthesis and Activity Pathway
The synthesis of novel antibacterial agents from 8-Bromo-2-chloro-6-fluoroquinazoline serves as a crucial starting point for developing potent drug candidates. The general workflow involves the chemical modification of this precursor to generate a library of derivatives, which are then screened for their biological activity.
Caption: Workflow for the synthesis and screening of antibacterial quinazoline derivatives.
Structure-activity relationship (SAR) studies are essential to understand how the chemical structure of the synthesized molecules influences their antibacterial efficacy. These studies guide the rational design of more potent and selective antibacterial agents.
Caption: Key structural features of quinazolinones influencing antibacterial activity.[2]
References
The 8-Bromo Enigma: A Comparative Guide to the Structure-Activity Relationship of Substituted Quinazolines
For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of targeted therapeutics. The strategic placement of a bromine atom at the 8-position of this privileged heterocycle has emerged as a key modification, profoundly influencing biological activity across a range of therapeutic targets. This guide provides a comparative analysis of 8-bromo substituted quinazolines, presenting supporting experimental data, detailed methodologies, and visual representations of associated signaling pathways to inform future drug discovery efforts.
The introduction of a bromine atom at the C8-position of the quinazoline ring system has been shown to be a critical determinant of potency and selectivity for a variety of enzymes, particularly kinases. This is often attributed to the steric and electronic effects of the halogen, which can influence binding site interactions and the overall pharmacokinetic profile of the compound.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of various 8-bromo substituted quinazolines and related analogs, highlighting the impact of this substitution on their biological targets.
| Compound ID | Structure | Target | Cell Line | IC50 | Reference |
| 1 | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | MCF-7 | 168.78 µM | [1] |
| 2 | 8-chloro-quinazoline derivative | JNK3 | - | 40 nM | [2] |
Table 1: Kinase Inhibitory Activity of 8-Halo Substituted Quinazolines. This table highlights the potency of 8-halogenated quinazolines against specific kinase targets. Note that while compound 2 is an 8-chloro derivative, its potent activity provides a valuable reference point for the impact of halogen substitution at this position.
| Compound ID | Structure | Target Class | Key Findings | Reference |
| 3 | 8-substituted-4-morpholine-quinazoline | PI3K | Significant inhibitory activity and pathway modulation. | [3] |
| 4 | 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one | Antimicrobial | Broad-spectrum activity against various bacterial and fungal strains. | [4] |
Table 2: Diverse Biological Activities of 8-Bromo Substituted Quinazolines. This table showcases the broader therapeutic potential of 8-bromo quinazolines beyond kinase inhibition.
Key Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key SAR trends for 8-bromo substituted quinazolines:
-
Halogen at Position 8: The presence of a halogen, particularly bromine or chlorine, at the 8-position appears to be crucial for potent activity against several kinase targets, including Aurora A and JNK.[1][2] This may be due to the formation of specific halogen bonds with the protein's active site or by influencing the conformation of the molecule to favor binding.
-
Substitution at Position 2: The nature of the substituent at the 2-position of the quinazoline ring significantly impacts activity. For instance, a 3-bromophenyl group at this position, in conjunction with an 8-fluoro substituent, yields a potent Aurora A kinase inhibitor.[1]
-
Substitutions at Other Positions: Modifications at other positions, such as the introduction of a morpholine group, can direct the activity towards different target classes like PI3K.[3] The presence of a second bromine atom at the 6-position, as seen in compound 4 , contributes to broad-spectrum antimicrobial activity.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for Aurora A)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant human Aurora A kinase, ATP, substrate peptide (e.g., Kemptide), radioactive [γ-32P]ATP, 96-well filter plates, and a scintillation counter.
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant Aurora A enzyme with the test compound at various concentrations in a reaction buffer.
-
The substrate peptide and a mixture of cold ATP and [γ-32P]ATP are then added to start the phosphorylation reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on the filter plates, which are then washed to remove unincorporated [γ-32P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of 8-bromo substituted quinazolines is often mediated through their interaction with key signaling pathways implicated in cell growth, proliferation, and survival.
Caption: Aurora A kinase signaling pathway and its inhibition by 8-bromo quinazolines.
The diagram above illustrates the role of Aurora A kinase in cell cycle progression and how 8-bromo substituted quinazolines can inhibit this pathway, leading to anti-proliferative effects.
Caption: General experimental workflow for the evaluation of 8-bromo substituted quinazolines.
This workflow outlines the typical steps involved in the discovery and characterization of novel 8-bromo quinazoline-based inhibitors, from initial synthesis to the identification of lead candidates for further development.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Role of 8-Bromo-2-chloro-6-fluoroquinazoline Derivatives as Negative Controls in Kinase Inhibition Assays
In the landscape of drug discovery and biomedical research, the use of appropriate controls is paramount to validate experimental findings. Negative controls, in particular, are crucial for establishing a baseline and ensuring that the observed effects are specific to the compound of interest. This guide provides a comparative analysis of 8-Bromo-2-chloro-6-fluoroquinazoline, a compound suitable for use as a negative control, against a structurally related and potent kinase inhibitor, Gefitinib. This comparison will highlight the subtle molecular differences that can lead to a stark contrast in biological activity, thereby underscoring the principles of rational drug design and the importance of rigorous experimental validation.
Understanding the Role of a Negative Control
A negative control is a compound that is structurally similar to the active compound being tested but is known to lack the specific biological activity under investigation. In the context of kinase inhibitor screening, an ideal negative control should not inhibit the target kinase, even at high concentrations. The purpose of including a negative control is to:
-
Establish a baseline: It provides a measure of the background signal or non-specific effects in an assay.
-
Confirm specificity: It helps to demonstrate that the activity observed with the active compound is due to its specific interaction with the target and not a result of non-specific interactions or assay artifacts.
-
Validate assay conditions: Consistent results with the negative control can indicate that the assay is performing as expected.
Comparative Analysis: this compound vs. Gefitinib
While this compound itself is primarily documented as a chemical intermediate for the synthesis of more complex molecules, its core structure is shared by many biologically active compounds, including numerous kinase inhibitors.[1] Quinazoline derivatives are a well-established class of compounds with a broad range of therapeutic applications, notably as anticancer agents that target protein kinases.[2][3][4] Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of cancer.[5]
For the purpose of this guide, we will compare this compound with Gefitinib , a well-characterized and clinically approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Both compounds share the quinazoline scaffold, but their differing substitutions result in a dramatic difference in their biological activity.
| Feature | This compound | Gefitinib |
| Core Structure | Quinazoline | Quinazoline |
| Key Substituents | 8-Bromo, 2-Chloro, 6-Fluoro | 4-(3-chloro-4-fluoroanilino), 7-methoxy |
| Mechanism of Action | Expected to be biologically inert in kinase assays | Reversible inhibitor of EGFR tyrosine kinase |
| Reported IC50 (EGFR) | Not reported (presumed to be very high or inactive) | ~37-79 nM |
Data for Gefitinib IC50 is widely published and can be found in numerous cancer research articles.
The key to Gefitinib's potent inhibitory activity lies in its 4-anilino substituent, which allows it to bind to the ATP-binding pocket of the EGFR kinase domain. In contrast, the simple chloro and bromo substitutions on this compound do not provide the necessary molecular interactions for high-affinity binding to the kinase active site. This makes the latter an excellent candidate for a negative control in EGFR kinase inhibition assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for an in vitro kinase inhibition assay to compare the activity of a test compound (e.g., a newly synthesized quinazoline derivative), a positive control (Gefitinib), and a negative control (this compound).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound, Gefitinib, and this compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound, Gefitinib, and this compound in DMSO. A typical concentration range for the test compound and Gefitinib would be from 100 µM down to 1 nM. The negative control can be tested at a high concentration (e.g., 100 µM).
-
Assay Plate Setup: Add a small volume of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control.
-
Kinase Reaction:
-
Add the kinase and peptide substrate solution in assay buffer to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps: adding an ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP, followed by adding a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Rationale
The following diagrams illustrate the conceptual framework for using this compound as a negative control.
Caption: Experimental workflow for a kinase inhibition assay.
The signaling pathway diagram below illustrates the point of intervention for an active EGFR inhibitor like Gefitinib. A negative control would not be expected to interfere with this pathway.
Caption: EGFR signaling pathway and points of intervention.
Conclusion
The judicious selection and use of negative controls are indispensable for the generation of reliable and interpretable data in drug discovery research. While this compound may not have a direct therapeutic application, its structural relationship to potent kinase inhibitors, coupled with its presumed lack of biological activity in this context, makes it an excellent candidate for a negative control. By comparing its behavior in assays to that of a known active compound like Gefitinib, researchers can gain confidence in the specificity of their findings and make more informed decisions in the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Bromo-2-chloro-6-fluoroquinazoline: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 8-Bromo-2-chloro-6-fluoroquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research and chemical handling.
Immediate Safety and Hazard Summary
This compound is a halogenated heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, data from structurally similar halogenated quinazolines indicate that this compound should be handled as hazardous.[1]
Potential Hazards Include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[2][3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.[3][4][5]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[3][4][6]
Due to these potential hazards, all materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through a licensed hazardous waste disposal service.[1][7] Do not dispose of this chemical down the drain or in regular trash. [8][9]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure. All handling, including preparation for disposal, should occur within a certified chemical fume hood.[3][10]
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required.[10] | Protects against splashes and dust that can cause serious eye irritation.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile). Double-gloving is recommended for extended contact.[10] | Prevents skin contact which can lead to irritation.[3] |
| Body Protection | A flame-resistant lab coat, kept fully buttoned. A chemical-resistant apron for larger quantities.[10] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] | Avoids respiratory tract irritation.[3][4] |
Operational Plan for Waste Management and Disposal
The required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1]
-
Classification and Segregation:
-
Identify all waste containing this compound (pure compound, contaminated labware, solutions, and rinsate) as Hazardous Halogenated Organic Waste .[11]
-
This waste must be segregated from other chemical waste streams such as non-halogenated solvents, acids, and bases to prevent dangerous reactions.[12][13]
-
-
Containerization:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[14]
-
Clearly write the full chemical name: "This compound " and list any other chemical constituents (e.g., solvents) by their full names. Do not use abbreviations or chemical formulas.[14]
-
Record the date when waste was first added to the container.[14]
-
-
Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[7][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[15]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tub) to prevent spills.[9]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]
-
The rinsate from this process is also hazardous and must be collected in your halogenated organic waste container.[13]
-
After triple-rinsing, deface the original label on the empty container before disposing of it as regular trash.[7]
-
-
Arrange for Pickup:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to schedule a hazardous waste pickup.[15]
-
Provide them with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 8-Bromo-2-chloro-6-fluoroquinazoline
Essential Safety and Handling Guide for 8-Bromo-2-chloro-6-fluoroquinazoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is vital for ensuring laboratory safety and proper disposal.
Quantitative Safety Data
A summary of the key safety information for this compound and structurally similar compounds is presented below. This data is compiled from various safety data sheets to provide a comprehensive overview of the potential hazards.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[1][2][3] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is essential to minimize risk.
Personal Protective Equipment (PPE)
A minimum level of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards. | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact, which can lead to irritation.[2][4] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. An additional chemical-resistant apron may be necessary for larger quantities. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a respirator may be required after a formal risk assessment. | Avoids respiratory tract irritation from dust or vapors.[2][4] |
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and the workspace is clear of clutter.[5]
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, inside the fume hood.
-
Verify that an appropriate spill kit is readily accessible.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid generating dust.
-
Use a micro-spatula for transferring small quantities.
-
If making a solution, add the solid to the solvent slowly while stirring in a closed system if possible.
-
-
Experimental Use :
-
All procedures involving this compound must be performed within a chemical fume hood.[5]
-
Keep the sash of the fume hood as low as possible.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Segregation :
-
Containerization :
-
Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Disposal Procedure :
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
Spill Procedures
-
Minor Spill :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the absorbed material into a designated hazardous waste container.[8][9][10]
-
Clean the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as hazardous waste.
-
-
Major Spill :
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team and EHS office.
-
Provide details of the spilled chemical and its location.
-
Exposure Response
-
Inhalation :
-
Move the affected person to fresh air immediately.[2]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Skin Contact :
-
Eye Contact :
-
Ingestion :
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[2]
-
Visual Workflow and Safety Protocol
The following diagrams illustrate the standard operating procedure for handling this compound and the corresponding emergency response actions.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for incidents involving this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. E-6-BROMO-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. ehs.mst.edu [ehs.mst.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
